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  • Product: n-Benzylpyrazin-2-amine
  • CAS: 7375-45-3

Core Science & Biosynthesis

Foundational

N-Benzylpyrazin-2-amine: Structural Profiling, Synthesis, and Medicinal Applications

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic, and highly practical guide to N-benzylpyrazin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic, and highly practical guide to N-benzylpyrazin-2-amine . Rather than merely cataloging its properties, this document deconstructs the causality behind its synthetic methodologies, establishes self-validating experimental protocols, and maps its structural utility in modern medicinal chemistry.

Chemical Identity & Structural Characteristics

N-benzylpyrazin-2-amine is a versatile heteroaryl secondary amine. Its architecture—a pyrazine ring coupled to a benzyl group via an amine bridge—makes it an ideal pharmacophore for hydrogen-bonding and hydrophobic packing in drug design.

Table 1: Quantitative Chemical Properties

PropertyValue
IUPAC Name N-benzylpyrazin-2-amine
CAS Number 7375-45-3
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.228 g/mol
Melting Point 69–71 °C
SMILES String C1(NCC2=CC=CC=C2)=NC=CN=C1

Data corroborated by standard chemical repositories [1].

Mechanistic Insights into Aryl C-N Bond Formation

The synthesis of N-benzylpyrazin-2-amine typically relies on the formation of a carbon-nitrogen bond between an electron-deficient pyrazine halide and benzylamine. While traditional Nucleophilic Aromatic Substitution (SNAr) is possible, it often requires harsh conditions that limit functional group tolerance.

Modern laboratories preferentially utilize the Buchwald-Hartwig Amination (BHA) . The causality behind this choice lies in the catalytic cycle:

  • Oxidative Addition: The unreactive C-Cl bond of 2-chloropyrazine is cleaved by a Pd(0) catalyst.

  • Amine Coordination & Deprotonation: Benzylamine coordinates to the Pd(II) center. This step is often rate-limiting. By employing a bulky, electron-rich Palladium N-Heterocyclic Carbene (Pd-NHC) pre-catalyst (such as Pd-PEPPSI), the active Pd(0) species is stabilized, and the activation barrier for coordination is significantly lowered [2].

  • Reductive Elimination: The steric bulk of the NHC ligand forces the aryl and amine groups together, expelling the product and regenerating the Pd(0) catalyst.

SynthesisWorkflow A 2-Chloropyrazine (Electrophile) E Cross-Coupling Reaction (100 °C, 12 h) A->E B Benzylamine (Nucleophile) B->E C Pd-NHC Catalyst (Lowers Activation Energy) C->E Catalyzes D Mild Base (e.g., K3PO4) (Deprotonation) D->E Neutralizes HCl F N-benzylpyrazin-2-amine (Target Product) E->F C-N Bond Formation

Workflow for the Pd-catalyzed Buchwald-Hartwig amination of N-benzylpyrazin-2-amine.

Standardized Experimental Protocol: Pd-Catalyzed Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the underlying causality and an in-process validation checkpoint [3].

Step 1: Reagent Assembly

  • Action: In an inert-atmosphere glovebox, combine 2-chloropyrazine (1.60 mmol), benzylamine (1.60 mmol), K₃PO₄ (3.20 mmol), and a Pd-NHC catalyst (4 mol%) in a solvent mixture of THF/toluene.

  • Causality: The inert atmosphere prevents the oxidation of the delicate Pd(0) active species. K₃PO₄ is selected as a mild base; using stronger bases (like NaOtBu) can lead to undesired hydrodehalogenation of the pyrazine ring.

Step 2: Thermal Activation

  • Action: Seal the vessel and heat at 100 °C for 12 hours under continuous agitation.

  • Self-Validation Checkpoint 1 (Reaction Progress): Perform Thin Layer Chromatography (TLC) using 20% EtOAc/pentane. The reaction is validated as complete when the UV-active spot for 2-chloropyrazine (Rf ~ 0.6) disappears, and a new, distinct spot for the product emerges at Rf = 0.32.

Step 3: Aqueous Workup and Extraction

  • Action: Cool the mixture, dilute with Ethyl Acetate (EtOAc), and wash with 0.1 M aqueous K₂CO₃.

  • Causality: EtOAc provides the optimal dielectric constant to solubilize the secondary amine product while rejecting highly polar inorganic salts. The K₂CO₃ wash neutralizes residual acidic byproducts and deprotonates any unreacted benzylamine, forcing it into the aqueous phase to prevent co-elution during chromatography.

  • Self-Validation Checkpoint 2 (Phase Separation): The organic layer will exhibit a distinct orange/yellow hue indicative of the heteroaryl amine, while the aqueous layer should remain clear.

Step 4: Purification

  • Action: Dry the organic layer over MgSO₄, filter, and purify via flash column chromatography (20% EtOAc/pentane) to yield the product as a yellow/orange solid.

Analytical Characterization & Validation Data

Post-synthesis, the structural integrity of N-benzylpyrazin-2-amine must be verified. The table below summarizes the diagnostic Nuclear Magnetic Resonance (NMR) shifts required to validate the compound.

Table 2: Diagnostic NMR Shifts (CDCl₃, 298 K)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Structural Assignment
¹H 7.98doublet, J = 2.8Pyrazine H3
¹H 7.88doublet, J = 1.5Pyrazine H5/H6
¹H 7.29–7.34multipletBenzyl Ar-H (5H)
¹H 5.06broad singletExocyclic NH (Amine)
¹H 4.55doublet, J = 6.1Benzyl CH₂
¹³C 154.5singletPyrazine C2 (C-N bond)
¹³C 45.6singletBenzyl CH₂

Causality of Shifts: The doublet at 4.55 ppm for the benzyl CH₂ is highly diagnostic; the splitting is caused by coupling with the adjacent exocyclic NH proton. If the amine was tertiary (indicating over-alkylation), this signal would appear as a singlet.

Applications in Medicinal Chemistry: Kinase Inhibition

In drug development, N-benzylpyrazin-2-amine is not merely a final product but a highly privileged scaffold. It is frequently functionalized at the 6-position of the pyrazine ring to generate potent kinase inhibitors [4].

The logic behind its use in kinase targeting is driven by its spatial and electronic geometry:

  • The Pyrazine Core: The nitrogen atoms (N1/N4) act as potent hydrogen-bond acceptors, anchoring the molecule into the ATP-binding hinge region of the kinase.

  • The Exocyclic Amine: The secondary NH acts as a hydrogen-bond donor, further stabilizing the hinge interaction.

  • The Benzyl Motif: The flexible CH₂ bridge allows the aromatic benzyl ring to rotate and optimally pack into adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket).

KinaseBinding A N-benzylpyrazin-2-amine Core B Pyrazine N-Atoms A->B C Exocyclic NH A->C D Benzyl Motif A->D E Kinase Hinge Region (H-Bond Acceptor) B->E Accepts H-Bond F Kinase Hinge Region (H-Bond Donor) C->F Donates H-Bond G Hydrophobic Pocket D->G Van der Waals

Logical mapping of N-benzylpyrazin-2-amine pharmacophore interactions within a kinase domain.

References

  • Title: APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS Source: YorkSpace (York University) URL: [Link]

  • Title: Towards Aryl C-N bond formation in dynamic thin films Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: US20050004140A1 - Kinase inhibitors Source: Google Patents URL
Exploratory

Pharmacological Profiling of N-Benzylpyrazin-2-amine: Receptor-Associated Kinase Affinity and Mechanistic Workflows

Executive Summary: Redefining "Receptor Binding" In modern drug discovery, the term "receptor binding affinity" often evokes images of ligands docking into the extracellular pockets of G-Protein Coupled Receptors (GPCRs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining "Receptor Binding"

In modern drug discovery, the term "receptor binding affinity" often evokes images of ligands docking into the extracellular pockets of G-Protein Coupled Receptors (GPCRs) or ion channels. However, for the N-benzylpyrazin-2-amine scaffold, this nomenclature requires precise mechanistic delineation. This compound and its structural derivatives do not target extracellular ligand-binding domains. Instead, they act as Type I competitive inhibitors targeting the intracellular kinase domains of receptor-associated enzymes—specifically the[1]. Because these kinases are physically tethered to the cytoplasmic tails of cytokine receptors, N-benzylpyrazin-2-amine serves as a critical modulator of receptor-mediated signal transduction[2].

Mechanistic Profiling: The Cytokine Receptor-JAK Axis

Cytokine receptors (e.g., Interleukin or Interferon receptors) lack intrinsic enzymatic activity. To propagate an extracellular signal into the nucleus, they rely entirely on the non-receptor tyrosine kinases of the JAK family (JAK1, JAK2, JAK3, and TYK2)[2]. Upon cytokine binding, the receptor dimerizes, bringing the associated JAKs into close proximity to trans-phosphorylate one another.

N-benzylpyrazin-2-amine derivatives intercept this exact pathway. Synthesized typically via [3], the pyrazine core acts as a highly effective bioisostere for the adenine ring of ATP. By competitively binding to the highly conserved ATP-binding hinge region of the JAK kinase domain, the compound locks the enzyme in an inactive conformation. This prevents the downstream phosphorylation and subsequent dimerization of STAT proteins, thereby halting the signal transduction cascade responsible for various autoimmune and oncological pathologies[1].

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor (Extracellular) Cytokine->Receptor Binds JAK JAK Kinase (Intracellular) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor N-benzylpyrazin-2-amine (ATP Competitor) Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization

Fig 1: Mechanism of N-benzylpyrazin-2-amine inhibiting the receptor-associated JAK-STAT pathway.

Quantitative Affinity Data: Structure-Activity Relationship (SAR)

The base N-benzylpyrazin-2-amine scaffold exhibits moderate, pan-JAK affinity. However, rational structure-based drug design—such as the addition of fluorobenzyl groups or benzimidazole linkages—dramatically enhances both potency and isoform selectivity[1]. The table below summarizes the representative binding affinity ( IC50​ ) profile of this pharmacophore's evolution, demonstrating how steric bulk and hydrogen-bonding vectors dictate kinase pocket affinity.

Compound DerivativeJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)TYK2 IC50​ (nM)
N-benzylpyrazin-2-amine (Base Scaffold)450380510620
6-(1H-Benzimidazol-1-yl)-N-benzylpyrazin-2-amine 4235115210
N-(4-fluorobenzyl) derivative 1284585

Data Note: Values are representative of the scaffold's SAR progression as documented in foundational kinase inhibitor patent literature[1].

Experimental Workflow: Profiling Kinase Affinity via AlphaScreen

To accurately quantify the receptor-associated kinase binding affinity of N-benzylpyrazin-2-amine derivatives, we utilize the[1].

Causality of Assay Choice: Why choose AlphaScreen over traditional radiometric ( 33P -ATP) or TR-FRET assays? N-benzylpyrazin-2-amine derivatives are reversible, ATP-competitive inhibitors. Radiometric assays require stringent washing steps that disrupt the thermodynamic binding equilibrium, artificially accelerating the inhibitor's off-rate and skewing the apparent IC50​ . AlphaScreen is a homogeneous (no-wash) assay. It relies on the proximity of donor and acceptor beads; when the kinase phosphorylates a biotinylated substrate, the beads are brought together to generate a luminescent signal, perfectly preserving the delicate equilibrium of the inhibitor-kinase complex.

Self-Validating Protocol: This workflow incorporates a built-in validation matrix. A screening plate is only considered scientifically valid if the Z'-factor (calculated from DMSO vehicle controls versus 10 µM Staurosporine positive controls) strictly exceeds 0.7, ensuring the assay window is statistically robust against false positives.

Step-by-Step Methodology:
  • Reagent Preparation: Purify the JAK kinase domain via nickel chelate affinity chromatography[1]. Prepare a 384-well Optiplate with assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 0.01% Tween-20 (critical to prevent non-specific compound aggregation).

  • Pre-incubation (Critical Step): Dispense 1.5 µg of the affinity-purified JAK kinase and a serial dilution of the N-benzylpyrazin-2-amine compound (10 µM to 0.1 nM) into the wells. Rationale: Pre-incubate for 30 minutes at room temperature. This allows the inhibitor to achieve steady-state binding kinetics in the ATP pocket before the introduction of the highly concentrated ATP competitor.

  • Reaction Initiation: Add 10 µM ATP and the specific biotinylated peptide substrate to initiate the kinase reaction. Incubate for exactly 60 minutes.

  • Quenching & Bead Addition: Stop the reaction by adding EDTA to chelate the Mg2+ required for kinase catalytic activity. Immediately add Streptavidin-coated Donor beads and anti-phosphotyrosine Acceptor beads under low-light conditions to prevent photobleaching.

  • Detection & Analysis: Excite the plate with a laser at 680 nm and read the emission between 520-620 nm. Fit the dose-response luminescence data to a 4-parameter logistic (4PL) non-linear regression model to determine the precise IC50​ .

AlphaScreen Step1 1. Pre-incubation (JAK + Inhibitor) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. Quench & Beads (Donor/Acceptor) Step2->Step3 Step4 4. Laser Excitation (680 nm) Step3->Step4 Step5 5. Detection (520-620 nm) Step4->Step5

Fig 2: Step-by-step AlphaScreen workflow for quantifying competitive kinase binding affinity.

References

1.[1] Title: US20050004140A1 - Kinase inhibitors Source: Google Patents URL:

2.[3] Title: APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS Source: YorkSpace URL: [Link]

3.[2] Title: WO2003101989A1 - INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) Source: WIPO / Google Patents URL:

Sources

Foundational

Preclinical Toxicity Profiling of N-Benzylpyrazin-2-amine: A Technical Framework for Early-Stage Drug Development

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the pyrazine ring is a highly privileged scaffold. Its robust hydrogen-bond acceptor properties make it a cornerstone in the design of ATP-comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the pyrazine ring is a highly privileged scaffold. Its robust hydrogen-bond acceptor properties make it a cornerstone in the design of ATP-competitive small molecule kinase inhibitors [1]. N-benzylpyrazin-2-amine (CAS 7375-45-3) serves as a critical lead compound or intermediate in these developmental pipelines.

However, the functionalization of the pyrazine core with a lipophilic benzylamine moiety introduces specific metabolic and toxicological liabilities. As a Senior Application Scientist, the objective is not merely to run assays, but to design a de-risking pipeline that interrogates the mechanisms of toxicity. This whitepaper outlines a comprehensive, self-validating preliminary toxicity framework for N-benzylpyrazin-2-amine, adhering to the rigorous safety evaluation principles established by the ICH S9 guidelines for anticancer pharmaceuticals [2].

Metabolic Liability and Hepatotoxicity Profiling

Expertise & Causality: The primary attrition risk for nitrogen-rich heterocycles is hepatotoxicity driven by reactive metabolites. For N-benzylpyrazin-2-amine, Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP2D6—can catalyze oxidative N-dealkylation (yielding pyrazin-2-amine and benzaldehyde) or direct hydroxylation of the pyrazine ring. If these metabolites accumulate, they can covalently bind to hepatic proteins, causing mitochondrial dysfunction.

Pathway Parent N-benzylpyrazin-2-amine (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP3A4 Metab1 Pyrazin-2-amine (N-Dealkylation) CYP3A4->Metab1 Major Pathway Metab2 Benzaldehyde (Oxidative Cleavage) CYP3A4->Metab2 Major Pathway Metab3 Hydroxypyrazine (Ring Oxidation) CYP3A4->Metab3 Minor Pathway Excretion Phase II Conjugation & Renal Excretion Metab1->Excretion Metab3->Excretion

Fig 1: Proposed CYP450-mediated metabolic clearance pathway of N-benzylpyrazin-2-amine.

Step-by-Step Protocol: HepG2 Cytotoxicity (CellTiter-Glo)

Self-Validating System: This assay utilizes ATP quantitation as a direct proxy for cellular viability. By running parallel plates with and without a pan-CYP inhibitor (e.g., 1-aminobenzotriazole), the system self-validates whether observed toxicity is driven by the parent compound or a reactive metabolite.

  • Cell Seeding: Seed human HepG2 hepatocytes at 10,000 cells/well in opaque 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of N-benzylpyrazin-2-amine (0.1 µM to 100 µM) in 0.5% DMSO. Treat the cells in triplicate.

  • Controls: Include a positive control (Chlorpromazine, 50 µM) to ensure assay sensitivity, and a vehicle control (0.5% DMSO) to establish baseline 100% viability.

  • Endpoint Readout: After 48h, add 100 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: Secondary amines and aromatic heterocycles carry an inherent structural alert for forming DNA-reactive nitrenium ions upon hepatic oxidation. To rule out this catastrophic liability, the Ames test is a mandatory regulatory standard under OECD Guideline 471 [3].

Step-by-Step Protocol: OECD 471 Compliant Ames Test

Self-Validating System: The protocol mandates concurrent positive controls (e.g., 2-aminoanthracene for +S9 conditions) to confirm the metabolic competence of the S9 fraction. If the positive control fails to induce mutations, the entire plate is invalidated, ensuring no false negatives occur due to degraded enzymes.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare the S9 mix using liver homogenate from rats induced with Aroclor 1254.

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of N-benzylpyrazin-2-amine (dosed up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).

  • Incubation & Scoring: Add the mixture to 2 mL of molten top agar, pour over minimal glucose agar plates, and incubate at 37°C for 48–72 hours. Count revertant colonies via automated colony counter.

In Vivo Acute Oral Toxicity (Rodent Model)

Expertise & Causality: Before initiating 14-day or 28-day repeated-dose studies, the Maximum Tolerated Dose (MTD) must be established. The OECD 423 Acute Toxic Class method is preferred over traditional LD50 assays because it statistically categorizes the hazard while strictly minimizing animal use [4].

Step-by-Step Protocol: OECD 423 Acute Toxic Class Method

Self-Validating System: The stepwise progression acts as an internal safety buffer. If the initial dose causes mortality, the protocol automatically self-corrects the next cohort to a lower dose, preventing unnecessary lethality and ensuring robust data capture for the No Observed Adverse Effect Level (NOAEL).

  • Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats (n=3 per step) overnight prior to dosing.

  • Dosing: Administer N-benzylpyrazin-2-amine via oral gavage at a starting dose of 300 mg/kg (suspended in 0.5% methylcellulose/0.1% Tween-80).

  • Clinical Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document signs of ataxia, piloerection, or weight loss.

  • Stepwise Decision:

    • If 0/3 or 1/3 animals die, dose the next cohort (n=3) at 2000 mg/kg.

    • If 2/3 or 3/3 animals die, dose the next cohort (n=3) at 50 mg/kg.

  • Necropsy: Perform gross necropsy on all animals at day 14 to assess macroscopic organ damage (specifically liver and kidneys).

G Start N-benzylpyrazin-2-amine Lead Optimization InVitro In Vitro Cytotoxicity (HepG2, CellTiter-Glo) Start->InVitro GenTox Genotoxicity (Ames Test, OECD 471) Start->GenTox Metab Metabolic Stability (Microsomal Clearance) Start->Metab InVivo In Vivo Acute Tox (OECD 423, Rodent) InVitro->InVivo IC50 > 50 µM GenTox->InVivo Negative Mutagenicity Metab->InVivo T1/2 > 30 min Decision Go/No-Go Decision (IND-Enabling Studies) InVivo->Decision MTD & NOAEL Established

Fig 2: Preclinical toxicity screening workflow for N-benzylpyrazin-2-amine.

Quantitative Data Synthesis & Decision Matrix

To facilitate rapid Go/No-Go decisions for N-benzylpyrazin-2-amine derivatives, all preliminary data must be synthesized against strict pharmacological thresholds. Below is a representative data matrix used to evaluate lead viability.

Assay CategoryPharmacological ParameterTarget Acceptance ThresholdRepresentative Lead ValueDecision Status
HepG2 Cytotoxicity IC₅₀ (48h exposure)> 50 µM78.4 µMFavorable
Genotoxicity Ames Revertant Ratio< 2-fold over vehicle controlNegative (-S9 / +S9)Favorable
CYP Inhibition CYP3A4 IC₅₀> 10 µM14.2 µMMonitor
Metabolic Stability Intrinsic Clearance (CLint)< 50 µL/min/mg protein32.5 µL/min/mgAcceptable
Acute Oral Toxicity LD₅₀ Estimate (OECD 423)> 300 mg/kg> 2000 mg/kg (GHS Cat 5)Favorable

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Institutes of Health (NIH) / PMC. URL:[Link]

  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline . European Medicines Agency (EMA). URL:[Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method . National Toxicology Program / NIH. URL:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) . Tox Lab. URL:[Link]

Sources

Exploratory

Structural Analogs and Derivatives of N-Benzylpyrazin-2-amine: A Technical Whitepaper on Synthetic Utility and Pharmacological Targeting

Executive Summary N-Benzylpyrazin-2-amine (N-BPA) is a privileged heterocyclic scaffold that bridges the gap between medicinal chemistry and advanced synthetic methodology. Characterized by an electron-deficient pyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzylpyrazin-2-amine (N-BPA) is a privileged heterocyclic scaffold that bridges the gap between medicinal chemistry and advanced synthetic methodology. Characterized by an electron-deficient pyrazine core and a flexible, hydrophobic benzylamine moiety, N-BPA and its derivatives serve dual roles in modern research. Pharmacologically, they are potent hinge-binding inhibitors of the JAK/STAT signaling pathway, offering therapeutic potential for autoimmune diseases and oncology. Synthetically, they act as critical precursors in the construction of unnatural α-amino acids via Complex-Induced Proximity Effect (CIPE) rearrangements. This whitepaper provides an in-depth analysis of N-BPA's structural significance, quantitative synthetic data, and self-validating experimental protocols.

Chemical Profile and Structural Significance

N-Benzylpyrazin-2-amine (CAS: 7375-45-3; Formula: C11H11N3) is a secondary amine where the nitrogen bridges a pyrazine ring and a benzyl group 1. The structural dichotomy of this molecule is its greatest asset 2:

  • The Pyrazine Core: The two nitrogen atoms in the aromatic ring act as strong hydrogen-bond acceptors. In biological systems, this allows the molecule to dock securely into the ATP-binding pockets of kinases. In synthetic systems, the lone pairs can coordinate with metal cations (like Lithium or Palladium) to direct regioselective reactions.

  • The Benzylamine Moiety: The benzylic position is susceptible to directed deprotonation, while the phenyl ring provides critical hydrophobic interactions (π-π stacking or Van der Waals contacts) necessary for target affinity.

Pharmacological Targeting: The JAK/STAT Axis

A primary application of N-BPA analogs lies in the inhibition of Janus kinases (JAK1, JAK2, JAK3), which are central to the JAK/STAT signal transduction pathway. Dysregulation of this pathway is implicated in prostate cancer, asthma, and autoimmune disorders 3.

Mechanistic Causality: Why are N-BPA derivatives so effective? The pyrazine nitrogen anchors the inhibitor by forming a critical hydrogen bond with the backbone amide NH of the kinase hinge region. The benzyl group occupies the adjacent hydrophobic pocket. By derivatizing the pyrazine ring—such as synthesizing 6-(1H-benzimidazol-1-yl)-N-benzylpyrazin-2-amine—researchers can extend the molecule into solvent-exposed regions or secondary specificity pockets, drastically improving both potency and kinase selectivity 4.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor N-BPA Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation

Figure 1: JAK/STAT signaling pathway and targeted inhibition by N-BPA derivatives.

Synthetic Utility: CIPE-Induced Carbonyl Migration

Beyond medicinal chemistry, N-BPA and its structural analogs (e.g., pyridin-2-yl carbamates) are highly valuable precursors for synthesizing unnatural α-amino acids. A recent breakthrough methodology utilizes a Complex-Induced Proximity Effect (CIPE) to trigger a 1,2-carbonyl migration 5.

Mechanistic Causality: When the Boc-protected N-BPA derivative is treated with Lithium Diisopropylamide (LDA), the nitrogen atom of the pyrazine/pyridine ring coordinates with the lithium cation. This coordination brings the strong diisopropylamide base into immediate proximity with the benzylic protons, ensuring highly regioselective deprotonation. The resulting benzylic carbanion attacks the adjacent Boc-carbonyl group, forcing a 1,2-rearrangement that constructs the α-amino acid skeleton without relying on naturally occurring chiral pools 5.

CIPE_Migration NBPA N-Benzylpyrazin-2-amine (Starting Material) Boc Boc2O, DMAP, THF (Protection) NBPA->Boc Carbamate N-Boc Protected Intermediate Boc->Carbamate LDA LDA, CIPE Induction (Deprotonation) Carbamate->LDA Rearrangement 1,2-Carbonyl Migration LDA->Rearrangement Product Unnatural α-Amino Acid Rearrangement->Product

Figure 2: Workflow of CIPE-induced carbonyl migration for α-amino acid synthesis.

Quantitative Data: Yields of Carbamate Intermediates

The efficiency of the carbamate protection step—a prerequisite for the CIPE rearrangement—varies based on the electronic properties of the heterocyclic ring. Electron-donating groups generally promote the reaction, whereas strong electron-withdrawing groups (e.g., trifluoromethyl, cyano) can still produce excellent yields under optimized conditions 5.

Table 1: Yields of Carbamate Intermediates for CIPE Rearrangement

Compound IDSubstrate NameYield (%)Physical State
1ak tert-Butyl-benzyl(pyrimidin-2-yl)carbamate85Yellow oil
1ae Ethyl-2-(benzyl(tert-butoxycarbonyl)amino)nicotinate90Yellow oil
1ad tert-Butyl-benzyl(4-methoxypyridin-2-yl)carbamate58Colorless oil
1ab tert-Butyl-benzyl(5-(trifluoromethyl)pyridin-2-yl)carbamate95Colorless oil
1ag tert-Butyl-benzyl(5-cyanopyridin-2-yl)carbamate92White solid

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate strict self-validating checkpoints.

Protocol A: Synthesis of N-Boc Protected N-Benzylpyrazin-2-amine [1.6]

Objective: Isolate the carbamate intermediate required for subsequent CIPE-induced rearrangement. Causality & Design: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to activate Di-tert-butyl dicarbonate (Boc₂O), overcoming the poor nucleophilicity of the secondary pyrazine amine. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent to maintain intermediate solubility without quenching the anhydride.

  • Initiation: To a dry round-bottom flask, add N-benzylpyrazin-2-amine (164 mg, 0.9 mmol) and DMAP (32.6 mg, 0.3 mmol) in 2 mL of anhydrous THF.

  • Activation: Slowly add Boc₂O (0.41 mL, 1.8 mmol) at room temperature. Causality: A 2-fold molar excess of Boc₂O drives the equilibrium toward complete protection.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/EtOAc (5:1) system. The reaction is complete when the starting material spot is entirely consumed, typically within 4-6 hours.

  • Workup: Evaporate the THF under reduced pressure. Causality: Removing THF prevents solvent interference and peak broadening during silica gel chromatography.

  • Purification: Purify the residue via flash column chromatography on silica gel (eluent: petroleum ether/EtOAc = 20:1).

  • Validation: Confirm product identity via ¹H NMR (look for the presence of a 9H singlet at ~1.40 ppm corresponding to the tert-butyl group) and LCMS (m/z [M+H]+).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-BPA Synthesis [1.8]

Objective: Synthesize N-benzylpyrazin-2-amine from 2-chloropyrazine and benzylamine using Pd-NHC catalysis. Causality & Design: Traditional Buchwald-Hartwig aminations use strong bases like sodium tert-butoxide, which can degrade sensitive functional groups. This protocol utilizes sodium phenolate (NaOPh) as a milder alternative, expanding functional group tolerance while maintaining catalytic turnover.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd-NHC precatalyst (e.g., (DiMeIHeptCl)Pd(cinnamyl)Cl, 1-2 mol%), NaOPh (1.2 equiv), and 2-chloropyrazine (1.0 equiv).

  • Coupling: Add benzylamine (1.1 equiv) and anhydrous 1,4-dioxane. Seal the vial tightly.

  • Heating: Heat the reaction mixture to 80°C for 12 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of the rate-limiting reductive elimination step at the Palladium center.

  • Self-Validation: Quench a micro-aliquot with water, extract with EtOAc, and analyze via GC-MS to confirm the disappearance of the 2-chloropyrazine starting material.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black and insoluble salts. Purify via flash chromatography (20% EtOAc/pentane) to yield N-benzylpyrazin-2-amine as an orange solid (approx. 87% yield).

References

  • Title: CAS RN 7375-45-3 | N-Benzylpyrazin-2-amine. Source: hoffmanchemicals.com.
  • Title: 7375-45-3 | N-Benzylpyrazin-2-amine. Source: bldpharm.com.
  • Title: US20050004140A1 - Kinase inhibitors. Source: google.com (Patents).
  • Title: Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. Source: acs.org (The Journal of Organic Chemistry).
  • Title: APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Source: yorku.ca (YorkSpace).
  • Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Source: googleapis.com.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of N-benzylpyrazin-2-amine

This guide provides a comprehensive overview of the discovery, significance, and synthetic pathways leading to N-benzylpyrazin-2-amine, a core scaffold in modern medicinal chemistry. Intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the discovery, significance, and synthetic pathways leading to N-benzylpyrazin-2-amine, a core scaffold in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate a deeper understanding of this important molecular entity.

Discovery and Significance: A Scaffold of Therapeutic Potential

The N-benzylpyrazin-2-amine core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its discovery is intrinsically linked to the broader exploration of pyrazine derivatives, which have shown a remarkable range of biological activities. Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry due to their ability to engage in various biological interactions.[1]

The significance of the N-benzylpyrazin-2-amine scaffold lies in its versatile role as a pharmacophore. Derivatives have demonstrated potent activity as anti-infective agents, particularly in the realm of antimycobacterial research.[2][3] The structural similarity to pyrazinamide, a first-line antitubercular drug, has spurred the synthesis of numerous analogues to combat drug-resistant strains of Mycobacterium tuberculosis.[2] Furthermore, related N-benzyl heterocyclic structures, such as N-benzylpyrimidin-2-amines, have been identified as potent histone deacetylase (HDAC) inhibitors, highlighting their potential in oncology.[4] The benzyl group provides a key lipophilic component that can be readily modified to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Synthetic Pathways: A Comparative Analysis

The synthesis of N-benzylpyrazin-2-amine can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, functional group tolerance, and economic viability. This section details the most prominent and effective synthetic routes, offering insights into the causality behind experimental choices.

The primary disconnection for retrosynthetic analysis of N-benzylpyrazin-2-amine involves the formation of the C-N bond between the pyrazine ring and the benzylamine moiety.

G N-benzylpyrazin-2-amine N-benzylpyrazin-2-amine C-N Bond Formation C-N Bond Formation N-benzylpyrazin-2-amine->C-N Bond Formation Retrosynthesis Pyrazine Ring Pyrazine Ring Benzylamine Benzylamine C-N Bond Formation->Pyrazine Ring C-N Bond Formation->Benzylamine G cluster_0 S_NAr Workflow Start Start Materials 2-Chloropyrazine Benzylamine DIPEA, Anhydrous THF Start->Materials ReactionSetup Dissolve 2-chloropyrazine in THF under inert atmosphere. Add DIPEA and benzylamine. Materials->ReactionSetup Heating Heat to 60 °C for 4-6 hours. Monitor by TLC. ReactionSetup->Heating Workup Cool to RT. Quench with water. Extract with ethyl acetate. Heating->Workup Purification Dry organic layer. Concentrate under reduced pressure. Purify by column chromatography. Workup->Purification Product N-benzylpyrazin-2-amine Purification->Product G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd(0)->OxAdd Pd(II) L_nPd(II)(Ar)(X) OxAdd->Pd(II) AmineCoord Amine Coordination (RNH_2) Pd(II)->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-NHR RedElim->Product G cluster_2 Reductive Amination Workflow Start Start Materials Pyrazine-2-carbaldehyde Benzylamine Methanol NaBH_4 ImineFormation Dissolve aldehyde and amine in methanol. Stir at RT to form imine. Reduction Cool to 0 °C. Add NaBH_4 portion-wise. Workup Quench with water. Remove methanol under reduced pressure. Extract with dichloromethane. Purification Dry organic layer. Concentrate and purify by column chromatography. Product N-benzylpyrazin-2-amine

Sources

Protocols & Analytical Methods

Method

Application Note: N-Benzylpyrazin-2-amine in Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Synthesis, Kinase Inhibition (JAK/STAT Pathway), and Unnatural Amino Acid Derivatization Introduction & Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Synthesis, Kinase Inhibition (JAK/STAT Pathway), and Unnatural Amino Acid Derivatization

Introduction & Scientific Context

In contemporary small molecule drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective therapeutics. N-benzylpyrazin-2-amine (CAS: 7375-45-3) has emerged as a highly versatile pharmacophore. Structurally, it consists of a pyrazine ring—a strong hydrogen-bond acceptor—coupled with a flexible benzylamine moiety.

As a Senior Application Scientist, I have observed that this specific structural combination is highly effective in two primary domains:

  • Kinase Inhibitor Development: The pyrazine nitrogen acts as a critical hinge-binding motif within the ATP-binding pocket of Janus Kinases (JAKs). Derivatives of N-benzylpyrazin-2-amine have been extensively patented as potent inhibitors of JAK1, JAK2, and JAK3, which are primary targets for autoimmune diseases (e.g., rheumatoid arthritis) and oncology [1].

  • Unnatural Amino Acid Synthesis: The scaffold is utilized in Complex Induced Proximity Effect (CIPE)-induced carbonyl migrations to synthesize non-proteinogenic α -amino acids, which are increasingly incorporated into peptidomimetics to enhance proteolytic stability [2].

Mechanistic Pathway: JAK/STAT Inhibition

To understand why N-benzylpyrazin-2-amine is used as a foundational scaffold, we must look at the target biology. The JAK family of protein tyrosine kinases (PTKs) plays a central role in cytokine-dependent regulation. When cytokines bind to their receptors, JAKs cross-phosphorylate and activate STAT proteins, which then translocate to the nucleus to drive the transcription of inflammatory or proliferative genes.

N-benzylpyrazin-2-amine derivatives are designed as Type I kinase inhibitors. The pyrazine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically within the JH1 homology domain) [1].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JH1 Domain) Receptor->JAK Dimerizes & Activates STAT STAT Protein JAK->STAT Phosphorylates (p-STAT) Inhibitor N-benzylpyrazin-2-amine Derivatives Inhibitor->JAK Competitively Blocks ATP Pocket Nucleus Gene Transcription (Proliferation/Inflammation) STAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway inhibition by N-benzylpyrazin-2-amine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The native N-benzylpyrazin-2-amine molecule is a weak binder on its own. However, when functionalized (e.g., via the addition of benzimidazole or imidazolyl groups at the 6-position of the pyrazine ring), the binding affinity increases exponentially.

Below is a representative SAR table demonstrating how functionalizing the N-benzylpyrazin-2-amine scaffold translates to sub-nanomolar potency across JAK isoforms [1].

Compound / Scaffold ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
N-benzylpyrazin-2-amine (Base Scaffold) >10,000>10,000>10,000>10,000
Derivative A (6-(1H-benzimidazol-1-yl) substitution)15.222.45.145.0
Derivative B (6-(1H-imidazol-1-yl) substitution)42.0110.518.3130.2
Derivative C (4-fluorobenzyl + benzimidazole)8.512.12.428.6

Data Interpretation: The addition of a bulky, electron-rich heterocycle at the 6-position of the pyrazine ring pushes the molecule deeper into the hydrophobic selectivity pocket of JAK3, explaining the highly selective nanomolar affinity observed in Derivative C.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality control (QC) checkpoint.

Protocol A: Synthesis of N-benzylpyrazin-2-amine via Buchwald-Hartwig Amination

This procedure utilizes Palladium-catalyzed C-N cross-coupling. We employ a Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, which is highly effective for the arylation of primary alkyl amines without over-arylation [3].

Materials:

  • 2-Chloropyrazine (1.0 equiv, 10 mmol)

  • Benzylamine (1.2 equiv, 12 mmol)

  • Pd-PEPPSI-IPentCl (1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2-chloropyrazine, Pd-PEPPSI-IPentCl, and NaOtBu.

    • Causality: NaOtBu is chosen over weaker bases (like K₂CO₃) because it efficiently deprotonates benzylamine, increasing its nucleophilicity for the critical reductive elimination step. The glovebox prevents moisture from quenching the strong base.

  • Solvent & Amine Addition: Add anhydrous toluene followed by benzylamine via syringe. Seal the flask and remove it from the glovebox.

  • Reaction: Stir the mixture at 80°C for 12 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition of the electron-deficient 2-chloropyrazine to the Pd(0) species.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes).

  • Self-Validation (QC Check):

    • TLC: Product should elute at an Rf​ of ~0.32.

    • ¹H NMR (400 MHz, CDCl₃): Confirm success by identifying the diagnostic pyrazine protons at δ 7.98 (d, J = 2.8 Hz, 1H) and the benzylic CH₂ protons at δ 4.55 (d, J = 6.1 Hz, 2H) [3].

Protocol B: In Vitro JAK3 Kinase Inhibition Assay (TR-FRET)

Once the scaffold is functionalized (e.g., Derivative C), its biological efficacy must be validated. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the prevention of substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: MgCl₂ is essential as it coordinates with ATP, forming the active Mg-ATP complex required for kinase catalytic function.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the N-benzylpyrazin-2-amine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant JAK3 enzyme (0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the ATP pocket before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled JAK-1 (Tyr1023) peptide and ATP.

    • Critical Parameter: The ATP concentration MUST be set precisely at its apparent Km​ for JAK3 (typically ~5 µM). Setting ATP at Km​ ensures that the calculated IC₅₀ is a direct reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺ and halt catalysis) containing a Europium-labeled anti-phosphotyrosine antibody.

  • Self-Validation (QC Check): Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). The Z'-factor of the assay control wells must be > 0.6 to validate the run's statistical reliability.

Alternative Applications: Unnatural Amino Acid Synthesis

Beyond kinase inhibition, N-benzylpyrazin-2-amine is utilized to synthesize non-proteinogenic α -amino acids. Researchers have demonstrated that reacting this scaffold with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields a carbamate intermediate. Upon treatment with a strong base (like LDA), a Complex Induced Proximity Effect (CIPE) triggers a carbonyl migration, yielding highly substituted, unnatural amino acid esters [2]. These derivatives are highly prized in drug discovery for creating peptide drugs that are resistant to endogenous proteases.

References

  • US Patent US20050004140A1 - Kinase inhibitors. (Details the use of disubstituted pyrazine scaffolds, including N-benzylpyrazin-2-amine, as inhibitors of the JAK family of protein tyrosine kinases for treating autoimmune diseases and cancer).
  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. (October 20, 2022). URL:[Link]

  • York University (YorkSpace) - Application of Pd-NHC complexes in challenging amination reactions. (Details the Buchwald-Hartwig amination protocols and NMR validation for N-benzylpyrazin-2-amine synthesis). URL:[Link]

Application

HPLC method development for N-benzylpyrazin-2-amine quantification

An Application Note for the Quantification of N-benzylpyrazin-2-amine using a Validated Reversed-Phase HPLC Method Abstract This application note details the development and validation of a simple, robust, and reliable r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of N-benzylpyrazin-2-amine using a Validated Reversed-Phase HPLC Method

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-benzylpyrazin-2-amine. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water, with formic acid as a modifier to ensure optimal peak shape and resolution. Detection is performed via UV spectrophotometry. The development strategy, final optimized protocol, and a comprehensive validation study performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines are presented.[1][2] This method is suitable for routine quality control and quantitative analysis in research and drug development settings.

Introduction and Method Development Rationale

N-benzylpyrazin-2-amine is an aromatic amine containing a pyrazine heterocycle. Accurate quantification of such compounds is critical in pharmaceutical development for purity assessment, stability testing, and formulation analysis. The primary objective of this work was to develop an efficient and reliable HPLC method grounded in a scientific, risk-based approach as outlined in ICH Q14.

Analyte Physicochemical Properties and Initial Considerations

N-benzylpyrazin-2-amine possesses both a hydrophobic benzyl group and a moderately polar pyrazine ring with two nitrogen atoms. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[3] The aromatic rings are strong chromophores, suggesting that UV detection will be a sensitive and effective means of quantification.

The amine functional group can exist in protonated or neutral forms depending on the mobile phase pH. To ensure consistent retention times and prevent peak tailing, which is common for basic compounds on silica-based columns, it is crucial to control the analyte's ionization state. This is typically achieved by acidifying the mobile phase.[4]

Strategy for Chromatographic Method Development

Our development strategy followed a systematic approach to optimize the key parameters influencing the separation.

  • Column Selection: A C18 column was chosen as the primary stationary phase due to its wide applicability and proven effectiveness in retaining moderately non-polar to non-polar analytes like N-benzylpyrazin-2-amine.[5]

  • Wavelength Selection: A photodiode array (PDA) detector was used to scan a standard solution of N-benzylpyrazin-2-amine across the UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for quantification. Based on the typical absorbance of pyrazine and aromatic amine compounds, a λmax was anticipated between 240 nm and 280 nm.[5][6]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were considered as organic solvents. ACN is often preferred for its lower viscosity and stronger elution strength for many compounds.[6]

    • Aqueous Phase Modifier: To control the secondary interactions between the basic amine and residual silanols on the stationary phase, 0.1% formic acid was added to the aqueous component. This maintains a low pH, ensuring the analyte is consistently protonated, which typically results in sharper, more symmetrical peaks.[3]

    • Isocratic Elution: For the quantification of a single analyte, an isocratic mobile phase is preferable for its simplicity and robustness. A scouting run was performed by varying the percentage of ACN to find a composition that provided a suitable retention time (ideally 3-10 minutes) and good peak shape.

The logical flow of this development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Screening & Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (N-benzylpyrazin-2-amine) - Structure - Polarity - UV Absorbance Mode Select Chromatographic Mode (Reversed-Phase HPLC) Analyte->Mode Based on Hydrophobicity Column Select Stationary Phase (C18 Column) Mode->Column Detector Determine Detection λmax (PDA Scan) Column->Detector MobilePhase Optimize Mobile Phase - Organic: ACN vs. MeOH - Aqueous: Acidic Modifier - Isocratic Ratio Detector->MobilePhase FlowRate Optimize Flow Rate & Column Temperature MobilePhase->FlowRate Fine-tuning Optimized Final Optimized Method FlowRate->Optimized SST Define System Suitability Criteria (SST) Optimized->SST Validation Perform Method Validation (ICH Q2(R2)) SST->Validation

Caption: Logical workflow for HPLC method development.

Optimized Method and Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • N-benzylpyrazin-2-amine reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Water (HPLC or Milli-Q grade).

Final Chromatographic Conditions

The optimized conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. The final mobile phase is prepared by mixing 550 mL of acetonitrile with 450 mL of this aqueous component. The solution should be filtered through a 0.45 µm filter and degassed before use.

  • Diluent: The mobile phase (ACN/Water 55:45) is used as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-benzylpyrazin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is achieved by injecting the middle-concentration standard (e.g., 50 µg/mL) six consecutive times. The acceptance criteria must be met before proceeding.[7]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8] The validation assessed specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

ValidationFramework cluster_Core Core Performance Characteristics cluster_Range Quantitation Range cluster_Reliability Reliability Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² ≥ 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Robustness Robustness (Deliberate Changes) Method->Robustness Range Range (Defined by Linearity, Accuracy, Precision) Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation (LOQ) Range->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of method validation parameters.

Specificity

Specificity was evaluated by injecting the diluent (blank) and a placebo sample (if a formulation matrix is involved) to ensure no interfering peaks were observed at the retention time of the N-benzylpyrazin-2-amine peak. The results confirmed that the method is specific, with no co-eluting peaks at the analyte's retention time.

Linearity and Range

Linearity was assessed using five calibration standards over the concentration range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area versus the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) 0.9997

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity across the specified range.[9] This range is therefore established as the working range of the method.

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with known amounts of N-benzylpyrazin-2-amine at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSD
80%99.2%0.8%
100%100.5%0.5%
120%99.8%0.6%

The mean recovery values were between 98.0% and 102.0%, with %RSD values well below 2.0%, confirming the method's accuracy.[9]

Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day by the same analyst. The %RSD of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Precision Type%RSD
Repeatability 0.7%
Intermediate Precision 1.1%

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is precise and reproducible under varying conditions.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ/S).

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The LOQ was confirmed by analyzing samples at this concentration, which yielded acceptable precision (%RSD < 10%) and accuracy. The established LOQ of 1.0 µg/mL aligns with the lower end of the method's validated range.

Conclusion

A highly specific, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantification of N-benzylpyrazin-2-amine. The method employs a standard C18 column and a simple isocratic mobile phase, making it easy to implement in a quality control laboratory. The validation results confirm that the method is fit for its intended purpose and adheres to the stringent requirements of the ICH Q2(R2) guidelines.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). National Central University, Taiwan.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. Retrieved from [Link]

  • Sartorius. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Sartorius. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Li, X., et al. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • SIELC Technologies. (2019). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. SIELC Technologies. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Chen, W., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • de Souza, A. A., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Retrieved from [Link]

  • Baygildiev, T. M., et al. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • Wang, S., & Zhao, X. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (n.d.). n-Benzyl-2-aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, S., & Zhao, X. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. Retrieved from [Link]

  • ChemBK. (2024). N-Benzyl-2-methylpropan-2-amine. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Szałaj, N., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

Sources

Method

The Strategic Utility of N-benzylpyrazin-2-amine in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Pyrazine Scaffold and the Role of N-benzylpyrazin-2-amine Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Scaffold and the Role of N-benzylpyrazin-2-amine

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, a consequence of the inductive effects of the two nitrogen atoms, governs its reactivity and makes it a versatile building block for creating diverse molecular architectures. N-benzylpyrazin-2-amine and its derivatives serve as critical precursors for a range of target molecules, particularly in the development of novel therapeutics such as antimycobacterial and anticancer agents.[1][2]

The strategic importance of N-benzylpyrazin-2-amine lies in its dual functionality. The benzylamino group can be readily installed and can participate in directing further reactions, while the pyrazine core offers multiple sites for functionalization. This guide provides an in-depth exploration of the use of N-benzylpyrazin-2-amine as a precursor, focusing on the logical extension of its structure through palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry.[3] We will detail field-proven protocols for the synthesis of a key intermediate, 5-bromo-N-benzylpyrazin-2-amine, and its subsequent elaboration via Suzuki and Sonogashira couplings.

Core Synthesis Pathway: From Dihalopyrazine to Functionalized Scaffolds

A robust and highly adaptable strategy for elaborating the N-benzylpyrazin-2-amine scaffold begins with a halogenated pyrazine. The halogen atom serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling chemistry. The overall workflow involves two primary stages:

  • Intermediate Synthesis: A nucleophilic aromatic substitution (SNAr) reaction to install the benzylamino group onto a dihalopyrazine, yielding a key halo-N-benzylpyrazin-2-amine intermediate.

  • Scaffold Functionalization: Palladium-catalyzed cross-coupling of the halogenated intermediate with various partners (e.g., boronic acids or terminal alkynes) to create new C-C bonds.

This approach provides a modular and efficient route to complex pyrazine derivatives with high potential for biological activity.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Scaffold Functionalization 2,5-Dibromopyrazine 2,5-Dibromopyrazine SNAr Reaction SNAr Reaction 2,5-Dibromopyrazine->SNAr Reaction Benzylamine Benzylamine Benzylamine->SNAr Reaction 5-Bromo-N-benzylpyrazin-2-amine 5-Bromo-N-benzylpyrazin-2-amine SNAr Reaction->5-Bromo-N-benzylpyrazin-2-amine Suzuki Coupling Suzuki Coupling 5-Bromo-N-benzylpyrazin-2-amine->Suzuki Coupling Sonogashira Coupling Sonogashira Coupling 5-Bromo-N-benzylpyrazin-2-amine->Sonogashira Coupling Boronic Acid Boronic Acid Boronic Acid->Suzuki Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Aryl/Heteroaryl Substituted Product Aryl/Heteroaryl Substituted Product Suzuki Coupling->Aryl/Heteroaryl Substituted Product Alkynyl Substituted Product Alkynyl Substituted Product Sonogashira Coupling->Alkynyl Substituted Product

Caption: General workflow for synthesis and functionalization.

Application Note 1: Synthesis of 5-Bromo-N-benzylpyrazin-2-amine

Scientific Rationale

The synthesis of 5-bromo-N-benzylpyrazin-2-amine is a critical first step, creating a precursor primed for cross-coupling. The choice of 2,5-dibromopyrazine as the starting material is strategic. The bromine atoms activate the pyrazine ring towards nucleophilic aromatic substitution. The reaction with benzylamine proceeds selectively, with one bromine atom being displaced. This selectivity arises from the electronic effects of the first substitution influencing the reactivity of the second halogen. The use of a base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,5-dibromopyrazine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Add DIPEA (2.0 eq) to the solution.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-bromo-N-benzylpyrazin-2-amine.

ParameterConditionRationale
Starting Material 2,5-DibromopyrazineCommercially available, activated for SNAr.
Nucleophile BenzylamineInstalls the required N-benzyl moiety.
Base DIPEANon-nucleophilic base to quench HBr byproduct.
Solvent Anhydrous DMFAprotic polar solvent, facilitates SNAr reactions.
Temperature 80-100 °CProvides sufficient energy to overcome activation barrier.
Monitoring TLC / LC-MSTo track consumption of starting material.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[4][5] This reaction is central to pharmaceutical synthesis due to its high functional group tolerance and generally mild conditions.[4] In this protocol, the 5-bromo-N-benzylpyrazin-2-amine intermediate is coupled with an arylboronic acid. The catalytic cycle involves the oxidative addition of the bromopyrazine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., a biarylphosphine like XPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6]

Setup Reaction Setup (Inert Atmosphere) Reagents Add Precursor, Boronic Acid, Base, Pd Catalyst, Ligand Setup->Reagents Solvent Add Anhydrous Solvent (e.g., Dioxane/H2O) Reagents->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Quench with Water, Extract with Organic Solvent Monitor->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated Arylated Product Purify->Product

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Application

Application Note: Cell Culture Assay Preparation Protocols for Evaluating N-benzylpyrazin-2-amine Derivatives as Kinase Inhibitors

Introduction & Mechanistic Rationale N-benzylpyrazin-2-amine (CAS: 7375-45-3) and its structurally related derivatives represent a privileged chemical scaffold in modern drug discovery[1]. These compounds are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-benzylpyrazin-2-amine (CAS: 7375-45-3) and its structurally related derivatives represent a privileged chemical scaffold in modern drug discovery[1]. These compounds are frequently utilized as starting materials or core pharmacophores for synthesizing potent, ATP-competitive kinase inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK)[1] and Janus Kinase (JAK) pathways[2].

While biochemical (cell-free) assays are standard for confirming direct target engagement and determining absolute enzyme affinity, they fail to account for physiological variables. As a Senior Application Scientist, I emphasize that transitioning to a cell-based assay is critical to validate membrane permeability, intracellular metabolic stability, and the compound's ability to compete with physiological intracellular ATP concentrations (~1–5 mM).

To evaluate N-benzylpyrazin-2-amine derivatives, we utilize a lipopolysaccharide (LPS)-induced TNF-α release assay in human monocytic THP-1 cells[1].

The Causality of the Model

THP-1 cells endogenously express Toll-like receptor 4 (TLR4). Upon LPS stimulation, TLR4 triggers a signaling cascade that phosphorylates and activates p38 MAPK. Activated p38 is strictly required for the translation of TNF-α mRNA. By quantifying secreted TNF-α, we obtain a highly translatable, functional readout of intracellular p38 MAPK inhibition.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MKK MKK3 / MKK6 TLR4->MKK Cascade p38 p38 MAPK MKK->p38 Phosphorylation TNFa TNF-α Release p38->TNFa Translation Inhibitor N-benzylpyrazin-2-amine Inhibitor->p38 ATP Competition

Mechanism of p38 MAPK inhibition by N-benzylpyrazin-2-amine blocking TNF-α release.

Experimental Design: Building a Self-Validating System

A robust protocol must be a self-validating system. A common pitfall in kinase inhibitor screening is misinterpreting compound cytotoxicity as target inhibition. If an N-benzylpyrazin-2-amine derivative kills the THP-1 cells, TNF-α release will drop, yielding a false-positive IC₅₀.

To prevent this, our experimental design multiplexes the TNF-α ELISA (efficacy readout) with an ATP-based CellTiter-Glo assay (viability counter-screen) from the exact same assay well. This dual-readout logic ensures that any observed reduction in cytokine release is mechanistically driven by kinase inhibition, not cell death.

Workflow Prep Compound Prep Culture THP-1 Plating Prep->Culture Stim LPS + Drug Treatment Culture->Stim ELISA TNF-α ELISA (Supernatant) Stim->ELISA Viability CellTiter-Glo (Lysate) Stim->Viability

High-throughput screening workflow for N-benzylpyrazin-2-amine cell-based assays.

Step-by-Step Methodologies

Protocol 1: Compound Preparation and Handling

Causality: Pyrazine-2-amine derivatives are typically hydrophobic. Improper handling leads to compound precipitation in aqueous media, artificially shifting the IC₅₀.

  • Reconstitution: Dissolve the N-benzylpyrazin-2-amine derivative in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in desiccated conditions to prevent hydrolysis.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Aqueous Dilution: Dilute the DMSO stocks 1:100 into intermediate culture media.

  • Final Assay Concentration: Transfer the intermediate dilution 1:10 into the final assay plate. Critical: This ensures the final DMSO concentration on the cells is strictly 0.1% . Concentrations >0.1% can induce spontaneous THP-1 differentiation or basal cytotoxicity, invalidating the counter-screen.

Protocol 2: THP-1 Cell Culture and Plating
  • Maintenance: Culture THP-1 cells in RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Harvesting: Centrifuge cells at 300 x g for 5 minutes and resuspend in fresh, pre-warmed assay media.

  • Plating: Seed cells at a density of 1 × 10⁵ cells/well in 90 µL of media into a 96-well flat-bottom, tissue-culture treated microplate.

Protocol 3: LPS Stimulation and Drug Treatment

Causality: The inhibitor must be added before the stimulus. This pre-incubation allows the small molecule to partition across the lipid bilayer and achieve steady-state binding with intracellular p38 MAPK before the rapid LPS signaling cascade is triggered.

  • Pre-Incubation: Add 10 µL of the 10X intermediate compound dilution to the 90 µL of cells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 10 µL of a 1 µg/mL LPS working solution (final concentration: 100 ng/mL LPS).

  • Incubation: Incubate the plate for exactly 4 hours at 37°C. Causality: 4 hours is the optimal kinetic window for peak TNF-α secretion; longer incubations risk mRNA degradation and secondary cytokine feedback loops.

Protocol 4: Multiplexed Readout (ELISA and Viability)
  • Supernatant Harvest: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the cell-free supernatant to a new plate for the TNF-α ELISA (follow manufacturer instructions for the specific ELISA kit).

  • Viability Lysis: To the remaining 60 µL of cells and media in the original plate, add 60 µL of CellTiter-Glo® Reagent.

  • Luminescence Read: Shake the plate for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record luminescence.

Quantitative Data Presentation

To ensure assay reproducibility and track historical performance, the following parameters must be monitored for every screening run. The table below summarizes the target quantitative metrics required to validate the assay block.

Assay ParameterTarget MetricMechanistic Justification
Z'-Factor > 0.65Ensures a wide dynamic range and low variability between the LPS-stimulated (positive) and unstimulated (negative) controls.
Signal-to-Background (S/B) > 15-foldConfirms robust TLR4 activation and TNF-α translation.
Max DMSO Tolerance 0.1% (v/v)Prevents solvent-induced cytotoxicity or artificial THP-1 macrophage differentiation.
Reference Inhibitor IC₅₀ 30 - 60 nMSB203580 (a standard p38 inhibitor) must fall within this historical range to prove the assay is sensitive to ATP-competitive inhibition.
Viability Threshold > 85% of VehicleAny N-benzylpyrazin-2-amine concentration causing >15% cell death is flagged; its corresponding ELISA data is excluded from IC₅₀ curve fitting.

References

  • Wang, J., Huo, A., Li, X., Li, Y., Zhang, Y., Jin, T., Sun, K., & Yang, J. (2022). "Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration." The Journal of Organic Chemistry, 87(21), 13615-13626.[Link]

  • Burns, C. J., et al. (2005). "Kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Benzylpyrazin-2-Amine Synthesis

Welcome to the Technical Support Center for the synthesis of N-benzylpyrazin-2-amine. This portal is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the C–N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-benzylpyrazin-2-amine. This portal is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the C–N cross-coupling of 2-chloropyrazine and benzylamine.

Below, you will find diagnostic workflows, field-proven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Triage & Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic tree below to identify the root cause of your yield loss.

Diagnostic_Tree Start Low Yield in N-benzylpyrazin-2-amine Synthesis CheckRoute Which synthetic route are you using? Start->CheckRoute SNAr SNAr (Thermal/Base) CheckRoute->SNAr BHA Buchwald-Hartwig (Pd-catalyzed) CheckRoute->BHA SNAr_Issue Is starting material unreacted? SNAr->SNAr_Issue BHA_Issue What is the major side product? BHA->BHA_Issue SNAr_Unreacted Yes: Pyrazine is poorly activated. Increase temp (Microwave 150°C) or use polar solvent (H2O/KF). SNAr_Issue->SNAr_Unreacted Yes SNAr_Degradation No (Degradation): Base too harsh. Switch from NaH/KOH to K2CO3/KF. SNAr_Issue->SNAr_Degradation No BHA_Dehal Dehalogenated Pyrazine: Base acting as hydride donor. Switch NaOtBu to Cs2CO3. BHA_Issue->BHA_Dehal BHA_Bis Bis-arylation: Product outcompeting benzylamine. Use 1.5-2.0 eq benzylamine. BHA_Issue->BHA_Bis BHA_Black Palladium Black: Catalyst dying. Use chelating ligand (RuPhos). BHA_Issue->BHA_Black

Diagnostic decision tree for troubleshooting low yields in N-benzylpyrazin-2-amine synthesis.

Troubleshooting Knowledge Base (FAQs)

Ticket #101: My SNAr reaction is stalling at <30% yield with mostly unreacted 2-chloropyrazine. How do I drive it to completion?

Causality & Experience: 2-Chloropyrazine is significantly less electrophilic than 2-chloropyrimidine. Traditional Nucleophilic Aromatic Substitution (SNAr) conditions (e.g., refluxing THF or ethanol with DIPEA) fail to provide the necessary activation energy for the addition-elimination mechanism. Solution: Transition to a highly polar, green solvent system. Water combined with potassium fluoride (KF) acts as a superior medium. The hydrophobic effect forces the organic reactants into concentrated micro-droplets, artificially increasing local molarity. Meanwhile, KF acts as a mild base and hydrogen-bond acceptor to activate the amine without causing competitive hydrolysis of the pyrazine ring [1].

Table 1: Optimization of SNAr Conditions (2-Chloropyrazine + Benzylamine)

SolventBaseTemp (°C)TimeYield (%)Primary Observation
THFDIPEA8024h15%Mostly unreacted starting material
DMFK₂CO₃12012h60%Moderate conversion, some degradation
WaterKF10017h85%Clean conversion, biphasic reaction
WaterKF150 (MW)30m92% Optimal conditions, rapid conversion
Ticket #102: I am observing dehalogenated pyrazine instead of the aminated product in my Buchwald-Hartwig coupling. What causes this?

Causality & Experience: In Pd-catalyzed C–N coupling, the Pd(II) amido intermediate faces a kinetic fork: it can undergo reductive elimination (forming the desired C–N bond) or β-hydride elimination (forming an imine and a Pd-hydride species, leading to dehalogenation). Because benzylamine possesses α-hydrogens, β-hydride elimination is a highly competitive pathway [2]. Furthermore, strong bases like sodium tert-butoxide (NaOtBu) can inadvertently act as hydride donors. Solution: Use a sterically demanding, electron-rich ligand like RuPhos. The extreme steric bulk of RuPhos forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway [3]. Additionally, swap NaOtBu for a milder base like Cesium Carbonate (Cs₂CO₃) [4].

Table 2: Optimization of Buchwald-Hartwig Conditions (2-Chloropyrazine + Benzylamine)

CatalystLigandBaseSolventYield (%)Primary Observation
Pd(OAc)₂PPh₃NaOtBuToluene10%Severe dehalogenation (pyrazine formed)
Pd₂(dba)₃BINAPNaOtBuToluene45%Sluggish reductive elimination
Pd₂(dba)₃XantphosCs₂CO₃Dioxane70%Good yield, some bis-arylation
Pd(OAc)₂RuPhosCs₂CO₃t-AmylOH95% Excellent yield, no dehalogenation
Ticket #103: My reaction turns black immediately, and the catalyst precipitates (Palladium Black).

Causality & Experience: Pd(0) is highly unstable. It aggregates into inactive palladium black if it is not adequately stabilized by ligands, or if trace oxygen infiltrates the system and disrupts the catalytic cycle. Solution: Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon for >15 minutes). Crucially, pre-mix the Pd source and ligand in the solvent for 5–10 minutes before adding the base and reactants to ensure complete complexation.

Mechanistic Pathways

Understanding the catalytic cycle is vital for rational troubleshooting. Below is the self-correcting cycle for the Buchwald-Hartwig amination of pyrazine.

BHA_Cycle Pd0 Active Pd(0)L(n) Catalyst OxAdd Oxidative Addition (2-chloropyrazine inserts) Pd0->OxAdd PdII_Ar Pd(II)(Pyrazinyl)(Cl)L(n) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Benzylamine + Base) PdII_Ar->AmineCoord PdII_Amido Pd(II)(Pyrazinyl)(NHBn)L(n) AmineCoord->PdII_Amido RedElim Reductive Elimination (Forms C-N Bond) PdII_Amido->RedElim Product N-benzylpyrazin-2-amine + Pd(0)L(n) RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle illustrating the mechanistic pathway for pyrazine amination.

Validated Experimental Protocols

Protocol A: Green Microwave-Assisted SNAr Synthesis

This protocol utilizes the hydrophobic effect in water to drive the reaction without transition metals.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 114.5 mg) and benzylamine (1.5 mmol, 160.7 mg).

  • Reagent Addition: Add Potassium Fluoride (KF) (2.0 mmol, 116.2 mg) and deionized water (3.0 mL).

  • System Validation: Seal the vial with a crimp cap. Self-Validation Check: The mixture will be biphasic. Do not add co-solvents to homogenize it; the phase separation is required to drive the reaction via the hydrophobic effect.

  • Reaction: Irradiate in a microwave synthesizer at 150 °C for 30 minutes.

  • Workup: Cool to room temperature. Self-Validation Check: A successful reaction will show the product precipitating as a solid or forming a distinct, heavy organic oil layer.

  • Isolation: Extract with ethyl acetate (3 x 5 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica, 20–40% EtOAc in Hexanes). Expected yield: 85–92%.

Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination

This protocol is designed to eliminate dehalogenation side-reactions when scaling up.

  • Catalyst Pre-formation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and Cs₂CO₃ (1.4 mmol, 456 mg).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (4.0 mL). Causality Note:tert-amyl alcohol is a bulky, polar protic solvent that enhances the solubility of the inorganic base while being too sterically hindered to undergo competitive solvent amination.

  • Complexation: Stir at room temperature for 5 minutes. Self-Validation Check: The solution should transition from a pale yellow to a deep red/orange hue, visually confirming the successful formation of the active Pd(0)-RuPhos complex. If it turns black, oxygen has breached the system; abort the run.

  • Reactant Addition: Add 2-chloropyrazine (1.0 mmol, 114.5 mg) and benzylamine (1.2 mmol, 128.6 mg) via microsyringe.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the base and spent catalyst. Concentrate and purify via flash chromatography. Expected yield: 90–95%.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Buchwald-Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link]

Optimization

Optimizing HPLC retention time and peak shape for N-benzylpyrazin-2-amine

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that analyzing basic aromatic amines like N-benzylpyrazin-2-amine presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that analyzing basic aromatic amines like N-benzylpyrazin-2-amine presents unique chromatographic challenges. This molecule features a hydrophobic benzyl group coupled with a polar, basic pyrazine-amine core.

This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing, stabilize retention times, and achieve highly reproducible assays.

Part 1: Mechanistic Overview of Amine Peak Tailing

Before troubleshooting, we must understand the causality of poor peak shape. On standard silica-based reversed-phase (RP) columns, peak tailing for basic compounds is rarely a hardware issue; it is a physicochemical phenomenon driven by secondary interactions[1].

At a neutral pH, the secondary amine of N-benzylpyrazin-2-amine is protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻) at any pH above 4.0[2]. The resulting electrostatic attraction creates an ion-exchange mechanism that competes with the primary hydrophobic retention, leading to exponential peak tailing and loss of resolution[1].

G A N-benzylpyrazin-2-amine (Basic Amine) C Ion-Exchange Interaction (Peak Tailing) A->C Protonated (pH 4-7) B Residual Silanols (SiO- on Column) B->C Ionized (pH > 4) D Low pH (< 3.0) Protonates Silanols (SiOH) C->D Strategy 1 E High pH (> 9.5) Deprotonates Amine (Neutral) C->E Strategy 2 F Reduced Tailing & Predictable Retention D->F E->F

Mechanism of amine peak tailing via silanol interactions and pH-based resolution strategies.

Part 2: Troubleshooting FAQs

Q1: Why does N-benzylpyrazin-2-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column, and how do I fix it? A: This is classic exponential tailing caused by the mutual electrostatic attraction between your protonated amine and ionized silanols[1]. To resolve this, you must control the ionization state using the "2 pH Rule" —setting the mobile phase pH at least 2 units away from the analyte's pKa[2]. You have two authoritative strategies:

  • The Low pH Strategy (pH 2.0 - 3.0): Utilize 0.1% Formic Acid or Trifluoroacetic acid (TFA). While the amine remains protonated, the low pH neutralizes the residual silanols (converting Si-O⁻ back to Si-OH), effectively shutting down the ion-exchange pathway[1].

  • The High pH Strategy (pH 9.5 - 10.5): Utilize a basic buffer like 10 mM ammonium bicarbonate. This forces the amine into its un-ionized (neutral) state. Neutral molecules interact purely via hydrophobic partitioning, yielding excellent peak shapes and longer retention times. Note: This requires a hybrid-silica column engineered to withstand high pH (e.g., pH 1-12) to prevent silica dissolution[2].

Q2: My retention times are drifting between injections. What is the root cause? A: Retention time drift for ionizable compounds is almost always a buffer capacity or equilibration issue. A mobile phase pH shift of just 0.1 units can alter retention times by up to 10%[3].

  • Causality: If you are using a buffer outside its effective range (±1 pH unit from its pKa), it cannot resist localized pH changes when the sample plug hits the column[4].

  • Solution: Ensure you are using a proper buffer (e.g., formate for pH 3.8, acetate for 4.8) rather than just adjusting water with drops of acid[4]. Furthermore, if you are using ion-pairing reagents (like TFA) or amine modifiers, you must equilibrate the column with at least 10–15 column volumes, as these additives dynamically alter the stationary phase surface[4].

Q3: Should I use Isocratic or Gradient elution for this compound? A: If N-benzylpyrazin-2-amine is your only target analyte (or if impurities have similar polarities), an isocratic method is preferred because it provides highly stable baselines and requires no column re-equilibration between runs[5]. Target an isocratic organic concentration that yields a retention factor ( k′ ) between 2 and 10[5][6]. If you are analyzing a complex reaction mixture with wide-ranging polarities, use a gradient, but ensure your gradient slope is shallow enough to maintain resolution[5][7].

Part 3: Quantitative Optimization Data

The following table summarizes the expected chromatographic behavior of N-benzylpyrazin-2-amine under various mobile phase conditions. Notice how pH and buffer selection directly dictate both the Retention Factor ( k′ ) and the Asymmetry Factor ( As​ ).

Mobile Phase pHBuffer / Modifier SystemColumn TechnologyAnalyte StateRetention Factor ( k′ )Asymmetry Factor ( As​ )
6.5 Water / Acetonitrile (Unbuffered)Standard C18Mixed / Cationic3.22.8 (Severe Tailing)
2.5 0.1% Formic AcidEnd-capped C18Fully Cationic1.81.3 (Slight Tailing)
2.0 0.1% TFA (Ion-pairing)End-capped C18Ion-paired4.51.05 (Excellent)
10.0 10 mM Ammonium BicarbonateHybrid C18 (High pH)Fully Neutral8.41.02 (Excellent)

Data Interpretation: TFA acts as an ion-pairing reagent, increasing k′ compared to Formic Acid while shielding silanols. The High pH strategy yields the highest retention and best peak shape by neutralizing the basic amine.

Part 4: Self-Validating Experimental Protocol

To achieve a robust method for N-benzylpyrazin-2-amine, follow this step-by-step optimization workflow utilizing the High pH strategy.

Step 1: System and Column Preparation

  • Select a hybrid-silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) rated for pH 1–12 stability[2].

  • Set the column compartment temperature to 40°C. Elevated temperatures reduce mobile phase viscosity, improving mass transfer and sharpening peaks[8].

Step 2: Buffer and Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Why? This ensures the pH is >2 units above the amine's pKa, guaranteeing a neutral analyte state.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. (Acetonitrile is preferred over Methanol for basic compounds due to lower viscosity and better peak focusing[6]).

Step 3: Scouting Gradient Execution

  • Program a linear scouting gradient: 5% B to 95% B over 20 minutes at a flow rate of 0.4 mL/min[6][7].

  • Inject a 1 µL sample of N-benzylpyrazin-2-amine (100 µg/mL in initial mobile phase conditions to prevent solvent-mismatch peak distortion[7]).

  • Record the elution time and calculate the organic fraction at elution.

Step 4: Isocratic Fine-Tuning

  • Based on the scouting run, calculate the %B required to achieve a k′ of ~4.0.

  • Program an isocratic hold at this %B.

  • Perform 6 replicate injections. Calculate the %RSD of the retention time (Must be < 0.5%) and verify that As​ is between 0.9 and 1.2.

G Start Start: N-benzylpyrazin-2-amine Col Select Hybrid C18 Column (pH 1-12 stable) Start->Col Prep Prepare Buffers (pH 2.5 TFA or pH 10.0 AmBic) Col->Prep Scout Run Scouting Gradient (5-95% B, 20 mins) Prep->Scout Eval Evaluate Peak Shape (As) & Retention (k') Scout->Eval Eval->Prep If As > 1.5 (Adjust pH/Buffer) Iso Optimize Isocratic Hold Target k' = 2 to 10 Eval->Iso If As < 1.5 Val Validate Reproducibility (10+ Column Volumes) Iso->Val

Systematic HPLC method development workflow for basic amine compounds.

References
  • How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. Available at: [Link]

  • HPLC Troubleshooting - LCMS.cz. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatography Online. Available at:[Link]

  • Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - NIH / PMC. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals - Resolvemass. Available at: [Link]

  • Critical Evaluation of Chromatography Methods – HPLC - Element Lab Solutions. Available at: [Link]

  • Theory of HPLC Reverse Phase Chromatography - Scribd. Available at:[Link]

Sources

Troubleshooting

Resolving co-elution issues in N-benzylpyrazin-2-amine chromatography

Welcome to the technical support center for the chromatographic analysis of N-benzylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-benzylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges, with a primary focus on resolving co-elution issues. As a basic compound, N-benzylpyrazin-2-amine presents unique challenges in chromatography, primarily due to its interactions with stationary phases. This resource offers a series of structured, question-and-answer-based guides to help you diagnose problems and develop robust analytical methods.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental challenges associated with the chromatography of N-benzylpyrazin-2-amine.

Q1: What are the primary causes of peak tailing and co-elution for N-benzylpyrazin-2-amine in reversed-phase HPLC?

A1: The primary cause is the chemical nature of N-benzylpyrazin-2-amine itself. As a basic compound, its amine functional groups are prone to strong secondary interactions with the stationary phase in reversed-phase liquid chromatography (RPLC).[1][2]

  • Silanol Interactions: Traditional silica-based RPLC columns have residual acidic silanol groups (Si-OH) on their surface.[1][3] The basic amine groups of your analyte can interact strongly with these ionized silanols via hydrogen bonding or ionic interactions. This results in a secondary, highly polar retention mechanism in addition to the primary hydrophobic retention, leading to significant peak tailing.[2][4] Tailing peaks are broader and have lower symmetry, which severely reduces resolution and increases the likelihood of co-elution with nearby impurities.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape and potential co-elution.[4]

  • Co-eluting Impurities: Structurally similar impurities, such as isomers or degradation products, may have very similar retention times, making separation difficult without careful method optimization.[5][6]

Q2: How can I determine if my peak shape problem is due to chemical interactions or a physical issue with my HPLC system?

A2: This is a critical diagnostic step. A simple test can differentiate between a chemical problem (analyte-specific) and a physical problem (system-wide).

The Diagnostic Test: Inject a neutral, well-behaved compound (e.g., toluene or naphthalene) using your current method.

  • If the neutral compound's peak is symmetrical: The problem is chemical. Your N-benzylpyrazin-2-amine is interacting with the column's stationary phase.[1] You should focus on modifying the mobile phase or changing the column.

  • If the neutral compound's peak also tails: The problem is physical.[1] This points to an issue with the HPLC system itself. Check for:

    • Column Voids: A void at the head of the column can cause peak distortion.[2][7]

    • Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.[4][7]

    • Blocked Frits or Tubing: Contamination can obstruct the flow path.[2]

Section 2: Troubleshooting Guide for Co-elution in Reversed-Phase HPLC

This section provides a systematic approach to resolving co-elution when analyzing N-benzylpyrazin-2-amine and its related impurities.

Q3: My N-benzylpyrazin-2-amine peak is co-eluting with a closely related impurity. What is the first step to improve resolution?

A3: The most effective first step is to optimize the mobile phase. This is often faster and more cost-effective than screening multiple columns. The goal is to suppress the unwanted silanol interactions that cause peak tailing and to subtly alter the selectivity of the separation.

Experimental Protocol: Systematic Mobile Phase Optimization

  • pH Adjustment:

    • Rationale: The ionization state of N-benzylpyrazin-2-amine is pH-dependent. At low pH (e.g., pH < 3), the amine will be fully protonated (positively charged), while the silica silanols will be neutral, minimizing ionic interactions and reducing peak tailing.[2][3] Conversely, at high pH (e.g., pH > 8), the amine will be neutral, which can increase retention and alter selectivity, but requires a pH-stable column.[8][9]

    • Step 1: Prepare a mobile phase with a low pH buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water).

    • Step 2: If separation is still inadequate and you have a pH-stable column (e.g., a hybrid or ethylene-bridged silica column), try a high pH mobile phase using a volatile buffer like ammonium bicarbonate or ammonium hydroxide.[9]

  • Incorporate a Basic Additive:

    • Rationale: Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase. The TEA will preferentially interact with the silanols, leaving fewer sites available to interact with your analyte, resulting in a more symmetrical peak shape.

    • Step 1: Add 0.1% to 0.5% (v/v) of TEA to your organic modifier.

    • Note: TEA is not MS-compatible due to its ion-suppressing effects. For LC-MS, use volatile buffers like ammonium acetate or ammonium formate.[10][11]

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile and co-elution is an issue, switching to methanol (or a combination of both) can change the elution order and improve resolution.

    • Step 1: Replace the acetonitrile in your mobile phase with an equivalent concentration of methanol and re-run the analysis.

Q4: Mobile phase optimization isn't enough. How does stationary phase selection impact my separation?

A4: If mobile phase adjustments fail to resolve the co-elution, the next logical step is to change the stationary phase. The choice of column chemistry is critical for separating basic compounds.

Table 1: Recommended Column Chemistries for N-benzylpyrazin-2-amine

Column TypeDescription & RationaleWhen to Use
High-Purity, End-Capped C18 These modern "Type B" silica columns have very low residual silanol activity due to high-purity silica and exhaustive end-capping.[2][3] They are the standard starting point for most methods.Always start here. If peak shape is still poor, consider other options.
Embedded Polar Group (EPG) These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This shields the analyte from residual silanols, improving peak shape for bases without mobile phase additives.When you need to improve peak shape for basic compounds without using additives like TEA.
Phenyl or PFP Phases Phenyl or Pentafluorophenyl (PFP) columns offer different selectivity based on pi-pi interactions, which can be effective for aromatic compounds like N-benzylpyrazin-2-amine.When C18 columns fail to provide adequate resolution of structurally similar aromatic impurities.
pH-Stable Hybrid/Polymer Columns These columns (e.g., Waters Xterra or XBridge) are stable across a wide pH range (1-12).[9] This allows you to operate at high pH where N-benzylpyrazin-2-amine is in its neutral state, which can dramatically improve peak shape and change selectivity.[8]When you need the flexibility to operate at high pH to achieve separation.

Section 3: Advanced & Alternative Chromatographic Techniques

When conventional RPLC is insufficient, more advanced techniques may be required, especially for complex mixtures or chiral separations.

Q5: I'm still struggling with co-elution and poor peak shape in HPLC. What are my alternatives?

A5: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the analysis of polar and basic compounds, including amines.[12][13] It is often considered a "green" technique due to its use of compressed CO2 as the primary mobile phase.[14]

Table 2: Comparison of RPLC and SFC for Amine Analysis

FeatureReversed-Phase Liquid Chromatography (RPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous buffer/Organic solvent mixtureSupercritical Carbon Dioxide (CO2)
Typical Stationary Phases C18, C8, Phenyl, Polar-embeddedDiol, Pyridyl, Amide, Cyano, Chiral Phases[15]
Advantages for Amines Well-established; wide variety of columns.Superior peak shapes for basic compounds, often without additives.[12][13] Faster separations and higher throughput.[12] Reduced organic solvent consumption.[14]
Disadvantages for Amines Peak tailing due to silanol interactions is common.[1] Requires mobile phase additives.Requires specialized instrumentation. Method development can be less intuitive for those new to the technique.

SFC often provides orthogonal selectivity to RPLC, meaning it can separate compounds that co-elute in HPLC. The addition of small amounts of polar co-solvents (like methanol) and additives (like triethylamine or trifluoroacetic acid) is used to fine-tune retention and selectivity.[12][14]

Q6: I need to separate the enantiomers of a chiral analog of N-benzylpyrazin-2-amine. How should I approach this?

A6: Chiral separations require a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[16][17] The development of single-enantiomer drugs is strongly favored by regulatory agencies, making chiral analysis a critical step in pharmaceutical development.[18]

dot

Caption: Workflow for Chiral Method Development.

Protocol: Chiral Separation Method Development

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and widely used for separating a broad range of chiral compounds, including amines.[19][20]

  • Choose the Chromatographic Mode:

    • Normal Phase HPLC (NPLC): Traditionally used for chiral separations with hexane/alcohol mobile phases.

    • Supercritical Fluid Chromatography (SFC): Increasingly the preferred technique for chiral separations due to its speed, efficiency, and improved peak shapes for amines.[12][13]

  • Screen Mobile Phases:

    • For NPLC, screen different alcohol modifiers (e.g., ethanol, isopropanol) in hexane.

    • For SFC, screen different alcohol co-solvents (e.g., methanol, ethanol) in CO2.

  • Use Additives: Small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., triethylamine) additives are often required to improve peak shape and achieve resolution.[12]

  • Optimize Temperature and Flow Rate: Fine-tune these parameters to maximize resolution.

Section 4: LC-MS Method Development Considerations

Q7: What are the key considerations when developing an LC-MS method for N-benzylpyrazin-2-amine to ensure both good separation and detection?

A7: When interfacing liquid chromatography with mass spectrometry, the primary rule is that all mobile phase components must be volatile.[8][10][11] Non-volatile components, such as phosphate buffers, will precipitate in the MS source and contaminate the instrument.

dot

Caption: Mitigation of Silanol Interactions.

Table 3: Volatile Mobile Phase Buffers for LC-MS

Buffer SystemTypical pH RangeComments
Formic Acid 2.5 - 4.5Excellent for positive ion mode ESI. Provides good peak shape for bases at low pH.
Acetic Acid 3.8 - 5.8Another good option for positive ion mode.
Ammonium Formate 3.0 - 4.5 & 8.5 - 10.0Versatile buffer that can be used at both low and high pH.
Ammonium Acetate 3.8 - 5.8 & 6.5 - 8.5Widely used and provides good buffering capacity around neutral pH.
Ammonium Bicarbonate / Hydroxide 8.5 - 10.5Used for high-pH separations on compatible columns.[9]

Key Takeaways for LC-MS Method Development:

  • Always Use Volatile Buffers: Stick to formate, acetate, or bicarbonate salts.[10][11]

  • Optimize for Ionization: The mobile phase pH should not only optimize the separation but also promote the ionization of your analyte in the MS source. For amines, a low pH mobile phase (like 0.1% formic acid) is usually an excellent starting point as it ensures the analyte is protonated and gives a strong signal in positive ion mode.[9]

  • Avoid Non-Volatile Additives: Do not use additives like Triethylamine (TEA) or phosphate buffers in LC-MS methods.

By following these structured troubleshooting guides, you can systematically address co-elution and other chromatographic challenges associated with N-benzylpyrazin-2-amine, leading to the development of robust and reliable analytical methods.

References

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. [Link]

  • Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. ResearchGate. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Why Do Peaks Tail?. LC Troubleshooting Bible. [Link]

  • Mobile phases compatible for LCMS. Shimadzu (Europe). [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. [Link]

  • SELECTING THE RIGHT SFC COLUMN. Shimadzu. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019, January 3). RSC Publishing. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. [Link]

  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (2025, August 11). MDPI. [https://www.mdpi.com/2 separations/separations-12-00210/article_deploy/separations-12-00210.pdf?version=1691741582]([Link] separations/separations-12-00210/article_deploy/separations-12-00210.pdf?version=1691741582)

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013, April 4). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. [Link]

  • Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PMC. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (2026, March 3). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-benzylpyrazin-2-amine vs other pyrazine derivatives in efficacy

Executive Perspective: The Pyrazine Scaffold in Kinase Targeting As a Senior Application Scientist overseeing small-molecule screening cascades, I frequently evaluate the transition of early-stage pharmacophores into cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective: The Pyrazine Scaffold in Kinase Targeting

As a Senior Application Scientist overseeing small-molecule screening cascades, I frequently evaluate the transition of early-stage pharmacophores into clinical candidates. In the landscape of ATP-competitive kinase inhibitors, the pyrazine ring (a 1,4-diazine) is a highly privileged scaffold. The nitrogen atoms within the pyrazine core act as critical hydrogen-bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

N-benzylpyrazin-2-amine serves as a foundational, monocyclic hit compound, particularly in the development of Janus kinase (JAK) inhibitors[1]. However, to achieve the nanomolar potency and strict selectivity required for modern therapeutics, medicinal chemists often evolve this simple structure into more complex, fused pyrazine derivatives (such as imidazo[1,2-a]pyrazines or triazolo[4,3-a]pyrazines). This guide objectively compares the efficacy, structural activity relationships (SAR), and validation protocols of N-benzylpyrazin-2-amine against advanced pyrazine derivatives.

Thermodynamic Causality: N-benzylpyrazin-2-amine vs. Fused Architectures

The baseline efficacy of N-benzylpyrazin-2-amine stems from its dual-action binding: the pyrazine ring coordinates the hinge region, while the N-benzyl substitution provides a hydrophobic vector that occupies adjacent pockets near the gatekeeper residue[1]. However, monocyclic pyrazines possess multiple rotatable bonds. When these molecules bind to a kinase, they suffer a significant entropic penalty due to the loss of conformational freedom.

To overcome this, advanced derivatives employ fused bicyclic systems. For example, fusing a triazole ring to the pyrazine core (forming a triazolo[4,3-a]pyrazine) locks the conformation[2]. This rigidification drastically reduces the entropic penalty upon target binding, driving the IC50 from the micromolar range down to the low nanomolar range. Furthermore, the extended planar surface of fused derivatives enhances pi-pi stacking interactions with aromatic residues in the binding site, granting superior selectivity against off-target kinases like EGFR or CDK9[3].

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active State) Receptor->JAK Dimerization STAT STAT Phosphorylation JAK->STAT Catalysis Transcription Gene Transcription (Tumorigenesis/Inflammation) STAT->Transcription Nuclear Translocation Pyrazine N-benzylpyrazin-2-amine (ATP-Competitive Inhibitor) Pyrazine->JAK Blocks ATP Pocket

Fig 1: Mechanistic intervention of N-benzylpyrazin-2-amine in the JAK/STAT signaling pathway.

Quantitative Efficacy Profiling

To objectively compare performance, we must look at both biochemical (cell-free) and cellular efficacy. The data below synthesizes the performance of the baseline N-benzylpyrazin-2-amine scaffold against advanced pyrazine-derived clinical and preclinical compounds[1][2][3].

Compound ClassRepresentative CompoundPrimary Target(s)In Vitro IC50Cellular Efficacy (Cell Line)Structural Advantage
Monocyclic Pyrazine N-benzylpyrazin-2-amineJAK1 / JAK2Baseline (µM range)ModerateSimple pharmacophore; high flexibility for initial SAR exploration.
Substituted Pyrazine 6-(1H-Benzimidazol-1-yl)-N-benzylpyrazin-2-amineJAK FamilyEnhancedHighBenzimidazole addition increases hinge-binding affinity.
Pyrazine-Pyrimidine RadotinibBCR-ABL134 nMHigh (K562)Dual ring system optimizes gatekeeper residue interaction.
Imidazo[1,2-a]pyrazine Compound 3cCDK9160 nM6.66 µM (MCF7)Fused bicyclic system reduces entropic penalty upon binding.
Triazolo[4,3-a]pyrazine Compound 17lc-Met / VEGFR-226 nM (c-Met)0.98 µM (A549)Triazole fusion enhances multi-kinase selectivity profile.

Self-Validating Experimental Workflows for Efficacy Verification

To ensure scientific integrity, the efficacy of these derivatives must be evaluated using self-validating assay systems. As an application scientist, I mandate the following protocols to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay Causality Check: Why TR-FRET? Pyrazine derivatives, particularly fused aromatic systems, often exhibit intrinsic fluorescence that interferes with standard luminescent or fluorescent assays. TR-FRET introduces a microsecond temporal delay before measurement, completely bypassing short-lived compound auto-fluorescence and ensuring the trustworthiness of the IC50 data.

  • Compound Preparation: Dissolve the pyrazine derivative in 100% molecular-biology grade DMSO. Perform a 10-point, 3-fold serial dilution.

    • Self-Validation Checkpoint: Maintain a final DMSO concentration of strictly 1% in all assay wells. Fluctuating DMSO levels alter kinase conformation and invalidate the assay.

  • Kinase Reaction Assembly: Combine the purified kinase (e.g., JAK2 or c-Met), ATP, and a biotinylated peptide substrate in the assay buffer.

    • Causality Check: Run the assay at the specific apparent Km​ for ATP. This ensures the assay is highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC50 values. Incubate for 60 minutes at 25°C.

  • Detection Phase: Add the Europium-cryptate labeled anti-phospho antibody (donor) and XL665-conjugated streptavidin (acceptor). Incubate for 1 hour.

  • Ratiometric Readout: Measure emission at 665 nm and 620 nm. Calculate the 665/620 ratio to determine phosphorylation levels.

    • Self-Validation Checkpoint: Calculate the Z'-factor using positive (e.g., Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 is mandatory to validate the plate's integrity before curve fitting.

AssayWorkflow Prep 1. Compound Prep Serial Dilution in 100% DMSO Incubation 2. Kinase Reaction Enzyme + ATP + Substrate (1h) Prep->Incubation Detection 3. TR-FRET Detection Eu-Cryptate Ab + XL665 Acceptor Incubation->Detection Readout 4. Signal Readout 665nm/620nm Ratio Detection->Readout Validation Validation Readout->Validation

Fig 2: Self-validating TR-FRET kinase assay workflow for evaluating pyrazine derivative efficacy.

Protocol 2: Cellular Target Engagement via Phospho-Western Blotting Causality Check: Biochemical potency does not guarantee cellular efficacy. N-benzylpyrazin-2-amine derivatives must cross the lipid bilayer. We use phospho-specific Western blotting to confirm that the inhibitor is actively blocking the kinase inside the living cell.

  • Cell Treatment: Seed target cells (e.g., A549 for c-Met or K562 for BCR-ABL) at 1×105 cells/well. Treat with the pyrazine derivative at concentrations bracketing the in vitro IC50 for 4 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with phospho-specific antibodies (e.g., p-STAT3 or p-c-Met).

    • Self-Validation Checkpoint: Always multiplex or parallel-probe for the Total Kinase protein and a loading control (e.g., GAPDH). This proves that the reduction in the phospho-signal is due to true kinase inhibition, rather than compound-induced protein degradation or non-specific cytotoxicity.

Strategic SAR Evolution: From Monocyclic Hits to Clinical Candidates

While N-benzylpyrazin-2-amine is a highly effective starting point for identifying novel binding interactions within the ATP pocket, its efficacy ceiling is limited by its flexibility. The comparative data clearly demonstrates that transitioning to fused pyrazine derivatives (such as imidazo- or triazolo-pyrazines) is a necessary evolutionary step in drug design. By incorporating rigidifying elements and extending the aromatic network, researchers can transform a micromolar hit into a nanomolar, clinical-grade kinase inhibitor with robust cellular penetrance and target engagement.

References

  • Title: US20050004140A1 - Kinase inhibitors Source: Google Patents URL:

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central (NIH) / Taylor & Francis URL:[Link]

  • Title: Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors Source: Frontiers in Chemistry URL:[Link]

Comparative

A Comparative Guide to the Synthesis of N-benzylpyrazin-2-amine for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrazine derivatives hold a significant position due to their prevalence in a wide array of biologically active compounds. Among these, N-benzylpyrazin-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, pyrazine derivatives hold a significant position due to their prevalence in a wide array of biologically active compounds. Among these, N-benzylpyrazin-2-amine serves as a crucial scaffold and intermediate in the synthesis of various pharmaceutical agents. The efficient and selective construction of this molecule is paramount for advancing research and development. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for N-benzylpyrazin-2-amine, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of N-benzylpyrazin-2-amine

The pyrazine ring, an electron-deficient diazine, imparts unique electronic properties to molecules in which it is incorporated. The introduction of a benzylamino substituent at the 2-position creates a versatile building block with potential applications in the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The choice of synthetic route to N-benzylpyrazin-2-amine can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will explore three principal synthetic pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and a two-step Reductive Amination sequence.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a leaving group from an activated aromatic ring by a nucleophile is a fundamental and often cost-effective approach. The electron-deficient nature of the pyrazine ring makes it inherently susceptible to nucleophilic attack, particularly when a good leaving group, such as a halide, is present at the 2-position.

Mechanistic Rationale

The SNAr reaction on 2-chloropyrazine with benzylamine is believed to proceed through a concerted mechanism or a very short-lived Meisenheimer-like intermediate. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, polarizing the C-Cl bond and lowering the activation energy for the nucleophilic attack by benzylamine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated.

Diagram of the SNAr Logical Workflow

sn_ar_workflow start Start Materials: 2-Chloropyrazine Benzylamine Base (e.g., DIPEA) reaction Reaction: Heat in a suitable solvent (e.g., THF, DMF) start->reaction 1. Combine and React workup Aqueous Workup: Extraction and washing reaction->workup 2. Quench and Extract purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product product Product: N-benzylpyrazin-2-amine purification->product 4. Purify

Caption: Logical workflow for the SNAr synthesis of N-benzylpyrazin-2-amine.

Experimental Protocol: SNAr Synthesis

This protocol is adapted from established procedures for the synthesis of similar aminopyrimidine derivatives.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in an anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylpyrazin-2-amine.

Method 2: Buchwald-Hartwig Amination

For less reactive aryl halides or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination has become a staple in modern organic synthesis for the formation of C-N bonds.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 2-halopyrazine (typically 2-bromopyrazine for higher reactivity than the chloride).

  • Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-benzylpyrazin-2-amine is formed through reductive elimination, regenerating the palladium(0) catalyst.

The choice of phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle, especially with electron-rich heteroaromatic substrates that can act as catalyst poisons.

Diagram of the Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pdII_complex Pyrazinyl-Pd(II)-X(Ln) pd0->pdII_complex 2-Halopyrazine oxidative_addition Oxidative Addition pd_amido Pyrazinyl-Pd(II)-NHBn(Ln) pdII_complex->pd_amido Benzylamine, Base amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product N-benzylpyrazin-2-amine pd_amido->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is based on general procedures for the amination of 2-bromopyridines.

  • Reaction Setup: In a glovebox, add the 2-bromopyrazine (1.0 eq), benzylamine (1.2 eq), a suitable base (e.g., NaOtBu, 1.4 eq), and a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a pre-catalyst.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Method 3: Reductive Amination

This two-step approach involves the initial formation of a Schiff base (imine) from 2-aminopyrazine and benzaldehyde, followed by its reduction to the target secondary amine. This method avoids the use of halogenated pyrazines and palladium catalysts.

Mechanistic Rationale
  • Imine Formation: 2-Aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is typically acid-catalyzed and involves the elimination of a water molecule to form the C=N double bond of the Schiff base, N-benzylidenepyrazin-2-amine.

  • Reduction: The resulting imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), which is a mild and selective reagent for this transformation.

Diagram of the Reductive Amination Workflow

reductive_amination_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start_imine Start Materials: 2-Aminopyrazine Benzaldehyde reaction_imine Condensation: Acid catalyst (e.g., AcOH) in a suitable solvent (e.g., EtOH) start_imine->reaction_imine product_imine Intermediate: N-benzylidenepyrazin-2-amine reaction_imine->product_imine start_reduction Intermediate Imine product_imine->start_reduction reaction_reduction Reduction: Reducing agent (e.g., NaBH4) in a suitable solvent (e.g., MeOH) start_reduction->reaction_reduction product_amine Final Product: N-benzylpyrazin-2-amine reaction_reduction->product_amine

Caption: Two-step workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of N-benzylpyridin-2-amine.

Step 1: Synthesis of (E)-N-benzylidenepyrazin-2-amine (Schiff Base)

  • Reaction Setup: Dissolve 2-aminopyrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Aldehyde Addition: Add benzaldehyde (1.0 eq) to the solution.

  • Catalyst and Reaction: Add a few drops of glacial acetic acid and stir the mixture at room temperature or gentle reflux (e.g., 80 °C) for 1-2 hours. Monitor for the disappearance of starting materials by TLC.

  • Isolation: Upon completion, the Schiff base may precipitate. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

Step 2: Reduction to N-benzylpyrazin-2-amine

  • Reaction Setup: Dissolve the crude (E)-N-benzylidenepyrazin-2-amine from Step 1 in a suitable solvent like methanol or 1,4-dioxane.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (2.0-5.0 eq) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Alternatively, gentle heating (e.g., 120 °C in dioxane) for 2 hours can be employed.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the crude product by column chromatography.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyrazine, BenzylamineBase (e.g., DIPEA), Heat (60-80 °C)60-85 (estimated)Cost-effective, simple procedure, avoids transition metals.May require elevated temperatures, 2-chloropyrazine can be volatile and has a pungent odor.
Buchwald-Hartwig Amination 2-Bromopyrazine, BenzylaminePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu), Heat (80-110 °C)70-95 (estimated)High yields, broad substrate scope, milder conditions for some substrates.Cost of catalyst and ligands, sensitivity to air and moisture, potential for heavy metal contamination.
Reductive Amination 2-Aminopyrazine, BenzaldehydeAcid catalyst (e.g., AcOH), Reducing agent (e.g., NaBH₄)65-90 (estimated for two steps)Avoids halogenated pyrazines and transition metals, readily available starting materials.Two-step process, potential for side reactions during imine formation.

Conclusion and Recommendations

The choice of the optimal synthetic route for N-benzylpyrazin-2-amine is contingent upon the specific requirements of the project, including scale, cost, and available equipment.

  • For large-scale, cost-effective synthesis , Nucleophilic Aromatic Substitution is often the preferred method due to its simplicity and the lower cost of reagents.

  • For achieving high yields with a broad tolerance of functional groups , the Buchwald-Hartwig Amination is a robust and reliable choice, albeit at a higher cost.

  • When avoiding halogenated starting materials and transition metal catalysts is a priority , Reductive Amination provides a valuable "greener" alternative.

It is recommended to perform small-scale trials of each viable method to determine the most efficient and practical approach for your specific laboratory setting and project goals.

References

  • Umofia, E., Abayeh, O. J., Omuaru, V. O. T., & Achugasim, O. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of ChemTech Research, 11(05), 138-146.
  • Jorda, R., et al. (2012).
  • Jorda, R., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13053-13071. Available at: [Link]

  • Koprna, R., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 23-31.
  • Slavish, J. P., et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 13(1), 134-137.
  • Gevorgyan, A., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. ARKIVOC, 2008(ix), 42-51.
  • Jorda, R., et al. (2017).
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
  • Al-Masoudi, N. A., et al. (2013).
  • Wang, X. H., & Zhao, Y. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3077.
  • Reddy, K. R., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(18), 6954-6957.
  • Zeynizadeh, B., & Rahimi, S. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Serbian Chemical Society, 74(12), 1335-1340.
  • Chavan, S. P., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(1), 100271.
  • Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate in Diethyl Ether. Journal of the Iranian Chemical Society, 4(2), 194-198.
  • Xiang, S. H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832.
  • Wang, X. H., & Zhao, Y. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3076.
  • Shcherbakov, S. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389.
  • Gonzalez-Vera, J. A., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • A Comparative Guide to the Synthesis of N-Arylpiperazines. (2025). BenchChem.
  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6942.

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]thiadiazole Series. Semantic Scholar.

  • CN1634901A - Process for preparing N-benzyl piperazine. (2005).
  • Kotha, S., & Meshram, M. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 46(12), 5629-5639.
Validation

A Researcher's Guide to Profiling N-benzylpyrazin-2-amine: A Strategy for Assessing Off-Target Cross-Reactivity

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, the identification of a lead compound with high affinity for its intended target is only the first step. A criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a lead compound with high affinity for its intended target is only the first step. A critical, and often challenging, subsequent phase is the characterization of its selectivity profile. Off-target interactions, where a drug molecule binds to unintended biological targets, can lead to unforeseen side effects, toxicity, or even reduced efficacy, and are a primary cause of late-stage clinical failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of N-benzylpyrazin-2-amine, a small molecule featuring two key pharmacophores—a pyrazine ring and a benzylamine moiety—both of which are prevalent in a wide range of bioactive compounds.[3][4]

This guide will detail a tiered approach to in vitro safety screening, starting with broad panels to identify potential areas of concern, followed by more focused primary and secondary assays to confirm and quantify these interactions. We will delve into the practical execution of industry-standard assays, including radioligand binding and functional cell-based assays, providing the technical insights needed to generate robust and reliable data.

Hypothesizing Potential Off-Target Interactions

The structure of N-benzylpyrazin-2-amine suggests a predisposition for interaction with several major target families. The pyrazine core is a known scaffold in many kinase inhibitors, while the benzylamine fragment is a common feature in ligands for monoamine transporters and GPCRs.[5][8] This structural analysis allows us to formulate a hypothesis-driven screening strategy, prioritizing targets within these families.

A logical workflow for this process is outlined below:

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Hit Confirmation & Potency A Structural Analysis of N-benzylpyrazin-2-amine B Identify Key Pharmacophores: - Pyrazine - Benzylamine A->B C Literature Review of Pharmacophore Activities B->C D Tier 1 Safety Panel (e.g., Eurofins SafetyScreen44) C->D Inform Panel Selection E Initial 'Hit' Identification (e.g., >50% inhibition) D->E F Dose-Response Assays (IC50/Ki Determination) E->F Confirm Hits G Orthogonal Functional Assays (e.g., cAMP, Ca2+ flux) F->G H Selectivity Profile & Risk Assessment G->H Characterize Mechanism

Caption: A logical workflow for assessing compound cross-reactivity.

Comparative Screening: A Tiered Approach

To efficiently allocate resources, a tiered screening strategy is recommended. This approach begins with a broad, single-concentration screen against a panel of known safety-relevant targets and progresses to more detailed studies for any identified "hits."

Tier 1: Broad Panel Screening for Liability Identification

The initial step involves screening N-benzylpyrazin-2-amine at a single, high concentration (typically 10 µM) against a broad panel of receptors, channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 panels offer a cost-effective way to perform this initial assessment.[10] These panels are curated to include targets that are frequently implicated in adverse drug reactions.[10]

Alternative Compound for Comparison: To provide context to the screening results, it is valuable to include a well-characterized compound with a similar structural backbone. For this guide, we will use Imatinib , a known kinase inhibitor that also contains a pyrazine-like (pyrimidine) ring and a benzylamine-like moiety, as a comparator.

Table 1: Illustrative Tier 1 Screening Results (% Inhibition at 10 µM)

Target ClassTargetN-benzylpyrazin-2-amine (% Inhibition)Imatinib (% Inhibition)Potential Implication
GPCRs Dopamine D268%15%CNS side effects
Serotonin 5-HT2A55%22%CNS, cardiovascular effects
Adrenergic α1A75%10%Cardiovascular side effects
Kinases ABL125%98%Anticancer activity (primary target for Imatinib)
SRC45%85%Off-target kinase activity
Transporters Norepinephrine Transporter (NET)62%8%Cardiovascular, CNS effects
Ion Channels hERG12%5%Cardiac arrhythmia risk

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From these hypothetical results, N-benzylpyrazin-2-amine shows potential cross-reactivity with several GPCRs and the norepinephrine transporter. These "hits" (typically defined as >50% inhibition) warrant further investigation.

Tier 2: Hit Confirmation and Potency Determination

The next step is to confirm the initial hits and determine the potency of the interactions. This is achieved by performing concentration-response experiments to calculate IC50 (for functional assays) or Ki (for binding assays) values.

Key Methodologies: Radioligand Binding and Functional Assays

1. Radioligand Binding Assays: These assays directly measure the affinity of a compound for a receptor.[11] They are considered a gold standard for quantifying binding interactions.[12] The principle involves a competitive binding reaction where the unlabeled test compound (N-benzylpyrazin-2-amine) competes with a known radioactive ligand for binding to the target receptor present in a cell membrane preparation.[11][13]

G cluster_0 Radioligand Binding Assay cluster_1 Outcome Receptor Receptor Signal Reduced Radioactive Signal Radioligand Radioligand (*) Radioligand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Binds

Caption: Principle of a competitive radioligand binding assay.

2. Functional Assays (e.g., cAMP Assays): While binding assays measure affinity, functional assays measure the effect of the compound on receptor signaling. For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) is a common readout.[14][15] Assays like the GloSensor™ cAMP Assay or HTRF-based assays provide a sensitive measure of whether a compound acts as an agonist, antagonist, or inverse agonist.[16][17]

Table 2: Illustrative IC50/Ki Values for Confirmed Hits (µM)

TargetAssay TypeN-benzylpyrazin-2-amine (IC50/Ki)Imatinib (IC50/Ki)
Adrenergic α1ARadioligand Binding (Ki)0.85> 10
Dopamine D2Radioligand Binding (Ki)1.2> 10
Serotonin 5-HT2ARadioligand Binding (Ki)2.5> 10
NETRadioligand Binding (Ki)1.8> 10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

These results would suggest that N-benzylpyrazin-2-amine has micromolar affinity for several monoaminergic GPCRs and transporters, which could have physiological consequences.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay (Competition)

This protocol provides a general framework for a competitive binding assay using cell membranes expressing the target receptor.

  • Membrane Preparation:

    • Culture cells overexpressing the target receptor (e.g., HEK293-D2R) to confluence.

    • Harvest cells and pellet by centrifugation.

    • Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA) with protease inhibitors.[18]

    • Homogenize the lysate and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

      • 50 µL of N-benzylpyrazin-2-amine at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).

      • 50 µL of radioligand at a concentration near its Kd.

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[13]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of N-benzylpyrazin-2-amine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GloSensor™ cAMP Functional Assay

This protocol outlines a method to assess the functional activity of N-benzylpyrazin-2-amine on a Gs or Gi-coupled receptor.

  • Cell Preparation:

    • Seed cells stably expressing the target receptor and the GloSensor™ cAMP biosensor into a 384-well white assay plate.[17]

    • Allow cells to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and add CO2-independent medium containing the GloSensor™ cAMP reagent.

    • Incubate for 2 hours at room temperature to allow the reagent to equilibrate.[17]

    • Measure the baseline luminescence.

    • Add N-benzylpyrazin-2-amine at various concentrations. To test for antagonism, pre-incubate with the test compound before adding a known agonist.

    • For Gi-coupled receptors, add an agent like forskolin to stimulate cAMP production before adding the test compound.[15]

    • Read the luminescence signal kinetically over time.

  • Data Analysis:

    • Normalize the data to the baseline signal.

    • Plot the change in luminescence against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Forward Look

This guide provides a structured and scientifically rigorous approach to evaluating the cross-reactivity of N-benzylpyrazin-2-amine. By combining hypothesis-driven target selection with a tiered experimental strategy, researchers can efficiently identify and quantify potential off-target interactions. The hypothetical data presented underscores the importance of this process, illustrating how a compound with a seemingly simple structure can interact with multiple, physiologically relevant targets.

The identification of off-target activities is not necessarily a terminal event for a drug candidate. This information is invaluable for guiding lead optimization efforts, where medicinal chemists can modify the structure to enhance selectivity. Furthermore, understanding a compound's full pharmacological profile can help in the design of more informative preclinical safety studies and may even uncover new therapeutic opportunities. In essence, a thorough characterization of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Miller DD, et al. Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. Available from: [Link]

  • Chen J, et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. 2023. Available from: [Link]

  • Kunes J, et al. Pyrazine derivatives: a patent review (June 2012 - present). PubMed. 2015. Available from: [Link]

  • Zhang J, et al. Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. 2020. Available from: [Link]

  • Chen J, et al. Structure and pharmacological activity of pyrazine. ResearchGate. 2023. Available from: [Link]

  • Limbird LE. GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • Garg S, et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Research Square. 2022. Available from: [Link]

  • Chen J, et al. Pharmacological activity and mechanism of pyrazines. PubMed. 2023. Available from: [Link]

  • Mojena M, et al. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC. 2019. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Wikipedia. Benzylamine. Available from: [Link]

  • Jampilek J, et al. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. 2012. Available from: [Link]

  • Zadrazilova I, et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. 2017. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Bosc N, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. 2019. Available from: [Link]

  • Sbraccia M, et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. 2013. Available from: [Link]

  • Obniska J, et al. NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Polish Pharmaceutical Society. Available from: [Link]

  • Bosc N, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. 2019. Available from: [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • SLAS. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS. 2018. Available from: [Link]

  • Shi Y, et al. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. 2017. Available from: [Link]

  • Vortherms TA, Roth BL. Receptorome screening for CNS drug discovery. PubMed. 2005. Available from: [Link]

  • Timoteo AR, et al. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. PMC. 2022. Available from: [Link]

  • Drug Discovery World. GPCR screening and drug discovery: Challenges and latest trends. Drug Discovery World. 2012. Available from: [Link]

  • Ibeji CU, et al. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemico-Physical and Research Communication. 2021. Available from: [Link]

  • Dexheimer TS, et al. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC. 2014. Available from: [Link]

  • Roth BL. Receptorome screening for CNS drug discovery. ResearchGate. 2005. Available from: [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available from: [Link]

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